This compound (marketed as Cosela) represents a first-in-class cyclin-dependent kinase 4/6 inhibitor with a distinctive therapeutic application compared to other approved CDK4/6 inhibitors. While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib are orally administered for chronic dosing in hormone receptor-positive breast cancer, this compound is intravenously administered with a short half-life (approximately 14 hours) specifically to provide transient myeloprotection during chemotherapy [1]. Approved by the FDA in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide-containing or topotecan-containing regimens [2] [3].
The molecular basis of this compound's action lies in its potent and selective inhibition of CDK4 and CDK6 kinases, with half-maximal inhibitory concentration (IC50) values of 1 nM and 4 nM, respectively [3]. This inhibition is highly selective, as demonstrated by over 1000-fold reduced potency against CDK2, CDK5, and CDK7, and 50-fold less potency against CDK9 [3]. From a chemical perspective, this compound is a small molecule with the formula C₂₄H₃₀N₈O and an average molecular weight of 446.559 g/mol [3]. Its development addressed the need for a transient cell cycle inhibitor that could be strategically administered before chemotherapy to protect vulnerable hematopoietic cells without compromising antitumor efficacy [2] [1].
Table 1: Key Characteristics of this compound Compared to Other CDK4/6 Inhibitors
| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|---|
| Primary Indication | Myeloprotection in ES-SCLC | HR+ Breast Cancer | HR+ Breast Cancer | HR+ Breast Cancer |
| Route of Administration | Intravenous | Oral | Oral | Oral |
| Half-Life | ~14 hours | ~29 hours | ~32 hours | ~18 hours |
| Dosing Schedule | Before chemotherapy (within 4 hours) | Daily for 21 days, then 7 days off | Daily for 21 days, then 7 days off | Continuous twice daily |
| Key Distinguishing Feature | Myeloprotection | First approved CDK4/6i | Associated with prolonged OS in HR+ BC | Demonstrated single-agent activity |
The core molecular pathway targeted by this compound is the CDK4/6-retinoblastoma (RB)-E2F axis, which serves as the principal regulator of the G₁ to S phase transition in the cell cycle [2] [4]. In normal cell cycle progression, CDK4 and CDK6 form complexes with D-type cyclins (D1, D2, D3) that are upregulated in response to mitogenic signals [4]. These active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (RB), initiating a cascade of events that releases RB's inhibition on E2F transcription factors [2]. Once activated, E2F translocates to the nucleus and initiates the transcription of genes essential for DNA replication and S phase entry, including those encoding for cyclin E, which subsequently activates CDK2 to complete RB hyperphosphorylation [2].
This CDK4/6-RB-E2F pathway acts as a critical checkpoint in cellular proliferation decisions, integrating signals from the extracellular environment to determine whether a cell should proceed through division [4]. In many cancer types, this pathway becomes dysregulated through various mechanisms including amplification of cyclin D or CDK4/6 genes, mutational activation of upstream regulators, or loss of endogenous CDK inhibitors like p16INK4A [2]. However, in certain cancers such as small cell lung cancer (SCLC), triple-negative breast cancer, and others, the RB pathway is often inactivated (occurring in approximately 10% of human cancers), making these malignancies CDK4/6-independent and thus resistant to the cytostatic effects of CDK4/6 inhibition [2] [1].
Diagram 1: Molecular mechanism of this compound showing how it inhibits the CDK4/6-RB-E2F pathway to induce reversible G₁ cell cycle arrest, protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage.
This compound exerts its myeloprotective effects by exploiting the fundamental differences in cell cycle regulation between normal hematopoietic stem and progenitor cells (HSPCs) and many cancer cells [5]. When administered intravenously within 4 hours before chemotherapy, this compound rapidly distributes to the bone marrow (volume of distribution at steady state: 1130 L) and enters HSPCs [3]. Through its potent inhibition of CDK4/6, this compound induces a transient G₁ arrest in these cells by maintaining RB in its active, hypophosphorylated state, which continues to sequester E2F transcription factors and prevents the expression of genes required for S phase entry [2] [5].
This reversible cell cycle arrest provides a protective window during chemotherapy administration, as most cytotoxic chemotherapeutic agents (such as etoposide, carboplatin, and topotecan) primarily target cells in the active phases of the cell cycle (S, G₂, and M phases) [6]. By maintaining HSPCs in the G₁ phase, this compound reduces their susceptibility to chemotherapy-induced DNA damage and subsequent apoptosis [2] [5]. The transient nature of this arrest (approximately 16 hours) is crucial, as it allows HSPCs to resume normal proliferation and hematopoietic function once this compound is cleared from the system, thereby accelerating blood cell recovery after each chemotherapy cycle [3] [1].
The selective protection of normal tissues without compromising antitumor efficacy is possible because many tumors for which this compound is indicated, particularly SCLC, typically have RB pathway inactivation and are therefore CDK4/6-independent [2] [1]. In these malignancies, cancer cells continue to proliferate despite CDK4/6 inhibition and remain fully susceptible to chemotherapy-induced cytotoxicity [2] [4]. This fundamental difference in cell cycle regulation creates a therapeutic window where this compound can protect vulnerable normal cells without shielding tumor cells from chemotherapy's destructive effects.
This compound exhibits dose-proportional pharmacokinetics, with maximum concentration (Cₘₐₓ) and area under the curve (AUC) increasing proportionally with dose [3]. The recommended dosage of 240 mg/m² administered as a 30-minute intravenous infusion within 4 hours before chemotherapy achieves rapid distribution and a mean terminal half-life of approximately 14 hours [3] [6]. This relatively short half-life is a strategically designed property that ensures transient CDK4/6 inhibition sufficient to protect HSPCs during chemotherapy exposure without causing prolonged cell cycle arrest that might compromise hematopoietic recovery [1]. This compound is primarily eliminated via hepatic metabolism involving CYP3A4 and, to a lesser extent, CYP2C8, with 79.1% of a radiolabeled dose recovered in feces (7% as unchanged parent compound) and 14% in urine (2% as unchanged parent compound) [3] [7].
The pharmacodynamic effects of this compound have been characterized through both preclinical and clinical studies. In healthy volunteers, doses up to 192 mg/m² were tested during development, with 200 mg/m² and 240 mg/m² advanced to phase Ib testing in patients with ES-SCLC [1]. Based on pharmacokinetic and safety data, 240 mg/m² was established as the recommended phase II dose [1]. The key pharmacodynamic outcome is the transient G₁ arrest of HSPCs, which manifests clinically as reduced myelosuppression across multiple hematopoietic lineages without impairment of antitumor efficacy [8] [1].
Table 2: Key Pharmacological Parameters and Clinical Efficacy Endpoints of this compound
| Parameter | Value or Result | Context/Comparison |
|---|---|---|
| Recommended Dosage | 240 mg/m² IV | Within 4 hours before chemotherapy |
| Half-Life | ~14 hours | Mean terminal half-life |
| Clearance | 158 L/h | Systemic clearance |
| Volume of Distribution | 1130 L | At steady state |
| CDK4/6 Inhibition IC₅₀ | 1 nM (CDK4), 4 nM (CDK6) | In vitro potency |
| Severe Neutropenia Reduction | 11.4% vs 52.9% | This compound vs placebo in cycle 1 |
| Duration of Severe Neutropenia | 0 days vs 4 days | Mean days in cycle 1 |
| RBC Transfusion Requirements | Significantly reduced | 20.3% vs 36.1% |
| G-CSF Administration | 28.5% vs 56.3% | This compound vs placebo |
The myeloprotective efficacy of this compound has been demonstrated in multiple randomized, placebo-controlled phase II trials involving patients with extensive-stage SCLC [8] [1]. A pooled analysis of three studies encompassing 242 patients (123 receiving this compound) revealed significant improvements in multiple hematological parameters [1]. The incidence of severe neutropenia in cycle 1 was substantially lower in the this compound group compared to placebo (11.4% versus 52.9%, p<0.0001), with the duration of severe neutropenia reduced to 0 days versus 4 days (p<0.0001) [1].
Beyond neutrophil protection, this compound demonstrated multilineage benefits across the hematopoietic system [8] [1]. Patients receiving this compound had significantly lower rates of grade 3/4 anemia (16.3% vs 31.9%) and thrombocytopenia (19.5% vs 36.1%) compared to placebo [1]. These hematological improvements translated into reduced clinical interventions, with fewer patients requiring granulocyte colony-stimulating factor (G-CSF) administration (28.5% vs 56.3%, p<0.0001), RBC transfusions (20.3% vs 36.1%), and erythropoiesis-stimulating agents (3.3% vs 10.9%) [1]. Importantly, this compound did not compromise antitumor efficacy, with similar objective response rates (66.7% vs 56.8%, p=0.3831), median progression-free survival (6.2 vs 5.0 months; HR 0.71; p=0.1695), and overall survival (10.9 vs 10.6 months; HR 0.87; p=0.6107) compared to placebo in one study [8].
The safety profile of this compound is characterized by mostly mild to moderate adverse events, with the most common (≥10%) including fatigue, hypocalcemia, hypokalemia, hypophosphatemia, aspartate aminotransferase increase, headache, and pneumonia [5]. Notably, this compound resulted in fewer grade ≥3 adverse events (50% vs 83.8%) compared to placebo, primarily due to reduced hematological toxicity [8]. Special attention should be paid to injection-site reactions (occurring in 21% of patients), including phlebitis and thrombophlebitis, as well as the potential for acute drug hypersensitivity reactions (6%) and interstitial lung disease/pneumonitis (0.4%) [5].
Cell cycle analysis represents a fundamental methodology for evaluating this compound's mechanism of action. The standard protocol involves treating hematopoietic stem and progenitor cells (HSPCs) with this compound at concentrations ranging from 10 nM to 1 μM for 4-24 hours, followed by cell cycle profiling using propidium iodide staining and flow cytometry [2] [4]. For detailed assessment, researchers can isolate CD34+ hematopoietic progenitor cells from human bone marrow or peripheral blood and expose them to this compound prior to cell cycle analysis. The expected outcome is a dose-dependent increase in the percentage of cells in G₁ phase, with corresponding decreases in S and G₂/M phases [4].
The myeloprotective efficacy of this compound can be evaluated using in vivo models such as C57BL/6 mice treated with cytotoxic chemotherapy regimens [2] [4]. A standardized protocol involves administering this compound intravenously at 50 mg/kg approximately 4 hours before chemotherapy agents like 5-fluorouracil (100 mg/kg) or carboplatin/etoposide combinations [4]. Peripheral blood counts should be monitored regularly using automated hematology analyzers, with specific attention to neutrophil nadirs and recovery kinetics. Additionally, bone marrow should be collected for analysis of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-Meg) using methylcellulose-based clonogenic assays [4]. These experiments typically demonstrate that this compound pretreatment results in significantly higher peripheral blood counts and preserved bone marrow cellularity and progenitor capacity compared to chemotherapy alone [2] [4].
The immunomodulatory effects of this compound can be investigated through comprehensive flow cytometric analysis of T-cell populations and function [9]. For surface marker staining, peripheral blood mononuclear cells (PBMCs) should be stained with antibodies against CD3, CD4, CD8, CD45RA, and CCR7 to assess T-cell subsets, along with activation markers such as CD69 and HLA-DR [9]. For intracellular cytokine staining, PBMCs are typically stimulated with phorbol myristate acetate (PMA) and ionomycin in the presence of brefeldin A for 4-6 hours, followed by staining for interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-2 (IL-2) [9].
T-cell receptor sequencing provides insights into T-cell clonality dynamics in response to this compound treatment [9]. The recommended approach involves extracting genomic DNA from PBMCs collected at baseline and during treatment, followed by amplification of T-cell receptor β-chain CDR3 regions using multiplex PCR and high-throughput sequencing [9]. Data analysis should focus on clonality metrics (Simpson clonality index) and tracking of specific T-cell clones across timepoints. Studies have demonstrated that this compound treatment preserves T-cell clonal diversity and enhances the expansion of new T-cell clones compared to chemotherapy alone [9].
To evaluate this compound's effects on the tumor immune microenvironment, RNA sequencing of tumor biopsies can be performed [10] [9]. The recommended protocol includes RNA extraction from formalin-fixed, paraffin-embedded (FFPE) tumor samples using kits such as the AllPrep DNA/RNA FFPE kit (QIAGEN), library preparation with TruSeq RNA kits (Illumina), and sequencing on Illumina platforms [9]. Bioinformatic analysis should include evaluation of the Tumor Inflammation Signature (TIS) score, which comprises 18 genes associated with antigen presentation, T-cell and NK-cell abundance, and interferon signaling [9]. Studies in triple-negative breast cancer have shown that higher baseline TIS scores correlate with improved response to this compound-containing regimens [9].
Recent investigations have revealed that this compound's mechanisms extend beyond myeloprotection to include significant immunomodulatory effects that may enhance antitumor immunity [10] [9]. In murine syngeneic models and patient-derived organotypic tumor spheroid systems, this compound has been shown to enhance T-cell activation and promote a favorable tumor immune microenvironment by increasing the intratumoral ratio of effector T cells to regulatory T cells (Tregs) [9]. Additionally, this compound treatment increases the production of cytokines and chemokines associated with T-cell recruitment and function while inhibiting immunosuppression by Tregs [9].
A particularly intriguing mechanism uncovered in non-small cell lung cancer models involves this compound's ability to induce tumor cell senescence and the senescence-associated secretory phenotype (SASP) through cGAS-STING activation [10]. This reprogramming of the tumor immune microenvironment leads to expansion of anti-tumor CD177+ neutrophils and establishes a reciprocal activation loop between neutrophils and CD8+ T cells via cytokine signaling [10]. These changes create a synergistic antitumor effect when this compound is combined with anti-PD-1 antibodies, suggesting potential applications in immunotherapy combinations beyond myeloprotection [10].
Clinical evidence from a randomized phase II trial in metastatic triple-negative breast cancer (NCT02978716) supports these preclinical findings, demonstrating that this compound administration prior to gemcitabine plus carboplatin enhanced T-cell activation and significantly improved overall survival compared to chemotherapy alone (median 19.8 vs. 12.6 months) [9]. Analyses of peripheral blood and tumor samples from this trial revealed that the this compound combination resulted in fewer total T cells but significantly fewer CD8+ T cells and myeloid-derived suppressor cells compared to baseline, with enhanced T-cell effector function [9].
The development of this compound as a first-in-class myeloprotective agent represents a paradigm shift in supportive care for cancer patients receiving cytotoxic chemotherapy [2] [1]. Unlike traditional supportive measures such as growth factors and transfusions that address myelosuppression after it occurs, this compound offers a proactive approach to preserving bone marrow function by protecting HSPCs before chemotherapy damage [5]. This strategy not only reduces the morbidity associated with myelosuppression but also enables maintenance of chemotherapy dose intensity, potentially improving long-term treatment outcomes [6] [1].
Future research directions should focus on expanding this compound's applications beyond SCLC to other malignancies where chemotherapy-induced myelosuppression limits treatment efficacy and quality of life [1] [9]. The observed immunomodulatory effects suggest potential for combining this compound with immune checkpoint inhibitors across various tumor types, particularly those with limited response to single-agent immunotherapy [10]. Additionally, further investigation is needed to identify predictive biomarkers for this compound response, such as RB status, CDK4/6 dependence, and immune-related gene expression signatures [4] [9].
From a drug development perspective, this compound exemplifies the strategic application of transient cell cycle inhibition for tissue protection rather than direct antitumor effects [2] [1]. This approach highlights the importance of considering pharmacokinetic properties and administration timing in designing molecularly targeted agents for specific therapeutic applications beyond direct antitumor activity [1]. As research continues to elucidate the full scope of this compound's mechanisms, particularly its immunomodulatory effects, additional clinical applications will likely emerge that leverage these properties to improve cancer treatment outcomes.
Trilaciclib's myeloprotection is achieved through a proactive, transient mechanism that shields bone marrow function before chemotherapy exposure.
The following diagram illustrates the protective mechanism of this compound on a hematopoietic stem and progenitor cell during chemotherapy administration.
This compound protects HSPCs by inducing transient G1 arrest during chemotherapy.
Substantial clinical evidence supports the myeloprotective benefits of this compound. The data below summarizes key efficacy outcomes from a recent real-world study and a meta-analysis.
Table 2: Clinical Efficacy of this compound from Recent Studies
| Outcome Measure | This compound Group | Control Group | P-value | Study Reference |
|---|---|---|---|---|
| Incidence of Grade 3-4 Neutropenia | 17.7% | 65.6% | <0.001 | Real-World Study (n=180) [4] |
| Incidence of Febrile Neutropenia | Significantly Lower | - | <0.01 | Real-World Study [4] |
| Rate of Chemotherapy Dose Reduction | Significantly Lower | - | - | Real-World Study [4] |
| Median Progression-Free Survival (PFS) | 6.7 months | 5.3 months | 0.0075 | Real-World Study [4] |
| Occurrence of Severe Neutropenia (SN) | Odds Ratio: 0.08 (95% CI: 0.04-0.15) | - | - | Meta-Analysis of 4 RCTs [5] |
| Duration of Severe Neutropenia in Cycle 1 | Mean Difference: -3.19 days (95% CI: -3.96 to -2.42) | - | - | Meta-Analysis [5] |
A real-world study also reported that the this compound group completed a greater average number of chemotherapy cycles (5.3) compared to the control group (4.1), indicating better treatment tolerance [4].
Preclinical studies provide a deeper understanding of this compound's effects on the proteome and its actions in various cancer cell types, which is crucial for drug development professionals.
Trilaciclib is a short-acting, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary and approved mechanism of action is transient cell cycle arrest [1] [2] [3].
The following diagram illustrates this core protective mechanism and its outcome on blood cell lineages.
Diagram 1: this compound's core mechanism of HSPC protection and multi-lineage myelopreservation.
Recent preclinical research has uncovered a second, distinct mechanism of action. Beyond bone marrow protection, this compound can directly target tumor cells and reprogram the tumor immune microenvironment (TIME), revealing potential antitumor synergy with immunotherapy [4].
This mechanism provides a rationale for combining this compound with anti-PD-1 antibodies, creating a synergistic effect that enhances the overall antitumor response [4].
Diagram 2: Proposed anti-tumor mechanism via immune microenvironment reprogramming.
The myeloprotective efficacy of this compound is demonstrated by robust quantitative data across multiple cancer types. The tables below summarize key hematological outcomes.
Table 1: Myelopreservation Efficacy in Esophageal Cancer (Real-World Study) [1] This study compared primary prevention (PP, this compound from 1st cycle) vs. secondary prevention (SP, this compound after myelosuppression occurred).
| Adverse Event | Primary Prevention (PP) Group (n=49) | Secondary Prevention (SP) Group (n=32) | p-value |
|---|---|---|---|
| Any CIM | 79.6% | 96.9% | < 0.05 |
| CIM Grade ≥3 | 8.2% | 37.6% | < 0.05 |
| Grade 3/4 Neutropenia | 8.2% | 28.1% | 0.017 |
| Grade 3/4 Leukopenia | Significantly lower | Significantly higher | < 0.05 |
Table 2: Myelopreservation Efficacy in ES-SCLC (Meta-Analysis of RCTs) [5] [6] This meta-analysis pooled data from 4 randomized controlled trials (195 patients on this compound, 161 on placebo).
| Efficacy Outcome | Odds Ratio (OR) or Mean Difference (MD) | 95% Confidence Interval | Statistical Significance |
|---|---|---|---|
| Severe Neutropenia (SN) Occurrence | OR: 0.08 | 0.04 to 0.15 | Significant |
| Febrile Neutropenia (FN) Occurrence | OR: 0.22 | 0.08 to 0.59 | Significant |
| Duration of SN in Cycle 1 (Days) | MD: -3.19 days | -3.96 to -2.42 | Significant |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited studies.
1. Protocol: In Vivo Assessment of Myelopreservation
This protocol is adapted from the real-world study in esophageal cancer patients [1].
2. Protocol: Preclinical Investigation of Immune Modulation
This protocol summarizes the methodology used to elucidate the novel antitumor mechanism of this compound [4].
This compound represents a paradigm shift in managing chemotherapy toxicity, moving from reactive treatment to proactive multi-lineage myelopreservation. The core mechanism of transient CDK4/6 inhibition to protect HSPCs is well-established and supported by robust clinical data in SCLC and emerging evidence in other solid tumors like esophageal cancer [1] [5] [3].
The newly discovered role of this compound in inducing tumor cell senescence and remodeling the immune microenvironment opens exciting avenues for combination therapy with immunotherapy in NSCLC and potentially other malignancies [4]. This positions this compound not just as a supportive care agent but as a potential contributor to direct antitumor efficacy.
Future research for drug development professionals should focus on:
Trilaciclib's pharmacodynamics are centered on its reversible inhibition of CDK4/6. The following diagram illustrates its core mechanism of action for myeloprotection.
This compound protects HSPCs from chemotherapy damage via transient G1 arrest [1] [2].
Understanding the drug interaction profile is crucial for clinical application and research. Key clinical DDI studies have been conducted, with methodologies and findings summarized below.
This compound's DDI profile is characterized as having a low potential for clinically significant interactions, with one key exception [5].
| Interacting Drug | Mechanism | Effect on this compound | Effect on Coadministered Drug | Clinical Recommendation |
|---|---|---|---|---|
| Strong CYP3A Inhibitors (e.g., Itraconazole) | Inhibition of this compound metabolism | ↓ AUC by 14% [5] | Not Applicable | No dose adjustment needed for this compound. |
| Strong CYP3A Inducers (e.g., Rifampin) | Induction of this compound metabolism | ↓ AUC by 17% [5] | Not Applicable | No dose adjustment needed for this compound. |
| Metformin | Inhibition of renal transporters OCT2, MATE1, MATE2-K | Not Applicable | ↑ Metformin AUC by 65% [5] | Monitor and adjust metformin dose if necessary. |
| Midazolam (CYP3A probe) | CYP3A substrate | Not Applicable | No clinically meaningful change [5] | No interaction expected. |
| Chemotherapy (Topotecan) | MATE1/2-K substrate | Not Applicable | No significant effect on topotecan clearance [5] | No interaction expected. |
For research and validation purposes, here are the detailed methodologies from two pivotal DDI studies.
Study 1: Effect of this compound on Midazolam and Metformin (Study 106, Part A)
Study 2: Effect of Itraconazole and Rifampin on this compound (Studies 106 & 114)
| Cancer Type & Trial Description | Patient Groups & Treatment | Key Efficacy Findings | Myelopreservation & Safety Findings |
|---|
| Metastatic Triple-Negative Breast Cancer (mTNBC) NCT02978716 [1] | Group 1: GCb alone (n=34) Group 2: Trilaciclib prior to GCb (n=33) Group 3: this compound + GCb (more frequent dosing) (n=35) | Overall Survival (OS): • Group 1 (GCb alone): 12.6 months • Group 2: Not Reached • Group 3: 17.8 months • Groups 2 & 3 Combined: 19.8 months • Hazard Ratio (HR) vs. Group 1: 0.37 (P<0.0001) [1] | • T-cell activation was enhanced [1]. | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Previously treated; receiving Topotecan NCT02514447 [2] | This compound + Topotecan (n=32) Placebo + Topotecan (n=29) | • Antitumor efficacy was comparable between groups, indicating this compound did not impair chemotherapy effect [2]. | Cycle 1 Severe Neutropenia (SN): • Duration (DSN): 2 days vs. 7 days (P<0.0001) Occurrence of SN: 40.6% vs. 75.9% (P=0.016) Grade ≥3 Adverse Events: • Neutropenia: 75.0% vs. 85.7% • Anemia: 28.1% vs. 60.7% [2] | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Newly diagnosed; receiving Etoposide/Carboplatin [1] | This compound + E/P Placebo + E/P | • Protected and increased lymphocyte counts. • Enhanced T-cell activation and clonal expansion [1]. | • Reduced hematologic toxicity [1]. |
The phase 2 trials for this compound followed rigorous, randomized designs. Here are the detailed methodologies for the key studies cited.
mTNBC Trial (NCT02978716) [1]:
ES-SCLC Topotecan Trial (NCT02514447) [2]:
Emerging evidence from preclinical and early clinical studies suggests this compound's benefits extend beyond myelopreservation to direct antitumor effects via immune activation.
The diagram below illustrates the key signaling pathways through which this compound exerts its effects, based on current research.
This compound's multi-faceted mechanisms: inducing tumor cell senescence and modulating the immune microenvironment for antitumor effects, while protecting hematopoietic cells [3] [4].
The protective effect of trilaciclib hinges on the differential cell cycle dependence between rapidly dividing HSPCs and most cancer cells.
Figure 1: this compound proactively induces transient G1 arrest in HSPCs, protecting them from chemotherapy damage and enabling faster hematopoietic recovery.
Clinical studies consistently demonstrate that this mechanism translates into significant patient benefits by reducing chemotherapy-induced myelosuppression (CIM). The following table summarizes key efficacy data from clinical trials:
| Myelosuppression Parameter | Effect of this compound vs. Placebo | Context & Citation |
|---|---|---|
| Severe Neutropenia (Grade 3-4) Incidence | 17.7% vs. 65.6% (P<0.001) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |
| Febrile Neutropenia Incidence | Significantly reduced [5] [6] | Pooled analysis of Phase II trials |
| Grade ≥3 Anemia Incidence | 15.6% vs. 30.0% (P=0.021) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |
| Grade ≥3 Thrombocytopenia Incidence | 11.1% vs. 25.6% (P=0.012) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |
| Use of Granulocyte Colony-Stimulating Factor (G-CSF) | Significantly reduced [5] [6] | Multiple clinical trials |
| Chemotherapy Dose Reductions | Significantly reduced [5] | Multiple clinical trials |
Beyond direct HSPC protection, research indicates this compound has secondary effects on the immune system that may contribute to its efficacy:
The evidence for this compound's mechanism and efficacy comes from several well-established experimental approaches:
Trilaciclib has a unique, proactive mechanism to protect the bone marrow from chemotherapy damage.
The following diagram illustrates how this compound protects HSPCs in the bone marrow.
The approval was supported by several randomized, double-blind, placebo-controlled trials demonstrating robust myelopreservation benefits. The tables below summarize key efficacy and supportive care outcomes.
Table 1: Key Myelopreservation Efficacy Outcomes from Clinical Trials [3] [4] [5]
| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy |
|---|---|---|
| Occurrence of Severe Neutropenia (SN) | 1.9% - 11% | 49.1% - 53% |
| Duration of SN in Cycle 1 (Days) | 0 days | 4 days |
| Occurrence of Febrile Neutropenia (FN) | Significantly Reduced (OR: 0.22) | - |
Table 2: Impact on Supportive Care Interventions and Chemotherapy Delivery [3] [5]
| Parameter | Effect with this compound |
|---|---|
| Growth Factor Support (G-CSF) | Reduced administration |
| RBC Transfusions | Reduced requirements |
| Erythropoiesis-Stimulating Agents (ESAs) | Reduced use |
| Chemotherapy Dose Reductions | Fewer (e.g., Carboplatin: 2% vs 25% with placebo) |
| Chemotherapy Dose Delays | Fewer |
A 2025 meta-analysis with trial sequential analysis confirmed these findings, concluding that this compound significantly protects ES-SCLC patients from myelosuppression, enabling more consistent treatment administration [4].
For researchers, understanding the foundational experiments and dose rationale is critical.
This compound's safety profile is characterized by a reduction in high-grade hematological toxicity but requires monitoring for specific non-hematological events [3] [1].
The table below summarizes the design and key findings from recent real-world studies on Trilaciclib.
| Study Focus & Design | Patient Population & Groups | Key Efficacy Findings (this compound vs. Control) | Key Methodological Details |
|---|
| Systematic Literature Review [1] [2] | Adults with ES-SCLC from 5 unique real-world studies. Groups: this compound-treated vs. historical non-trilaciclib cohorts. | Grade ≥3 HAEs in ≥1 lineage: 40.5% vs. 58.8% Grade ≥3 HAEs in ≥2 lineages: 14.5% vs. 28.0% Lower cytopenia-related healthcare utilization. | Design: Literature review synthesizing multiple real-world studies. Analysis: Qualitative comparison and weighted averages for outcomes. | | First-line ES-SCLC in China [3] | 180 newly diagnosed ES-SCLC patients in a single center. Groups: this compound (n=90) vs. control (n=90), baseline-matched. | Grade 3-4 Neutropenia: 17.7% vs. 65.6% (P<0.001) Median PFS: 6.7 vs. 5.3 months (HR=0.677; P=0.0075) Chemotherapy delay/dose adjustment: Significantly lower. | Design: Single-center, retrospective, matched cohort study. Analysis: Multivariate analysis identified treatment group as an independent predictor for PFS. | | Esophageal Cancer [4] | 203 patients with esophageal cancer receiving chemoradiotherapy. Groups: this compound (n=34) vs. control (n=169). | Incidence of Grade III–IV neutropenia/leukopenia: Lower in this compound group. Febrile neutropenia: 0% in this compound group. 1-yr OS/PFS: Comparable between groups (no significant difference). | Design: Single-center, retrospective cohort study. Analysis: Used Propensity Score Matching (PSM) to balance baseline characteristics (1:1). |
The methodologies from these studies provide a practical blueprint for designing RWE studies for myeloprotective agents.
Common Study Design: The core design is a retrospective observational cohort study where outcomes for a group of patients who received this compound are compared to a group that did not [3] [4]. This design leverages existing clinical data to assess effectiveness in a broader, more heterogeneous patient population than typical clinical trials.
Key Methodological Components:
The following diagrams, created with DOT language, illustrate the structure of a typical retrospective cohort study and a patient's treatment journey in RWE studies.
Retrospective cohort study design for this compound RWE.
Patient treatment workflow and data collection in RWE studies.
When planning a new RWE study for this compound, consider these core components informed by current research and regulatory science:
| Outcome Measure | Effect of Trilaciclib (Compared to Placebo) | Quantitative Findings (OR/MD) |
|---|---|---|
| Severe Neutropenia (SN) | Significant reduction [1] [2] [3] | OR: 0.08 (95% CI: 0.04 to 0.15) [1] |
| Duration of SN (Cycle 1) | Significant shortening [1] | MD: -3.19 days (95% CI: -3.96 to -2.42) [1] |
| Febrile Neutropenia (FN) | Significant reduction [1] [2] [3] | OR: 0.22 (95% CI: 0.08 to 0.59) [1] |
| Severe Anemia | Significant reduction [2] [3] | OR: 0.38 (95% CI: 0.24 to 0.61) [2] [3] |
| RBC Transfusions | Reduced requirement [2] [3] | OR: 0.56 (95% CI: 0.35 to 0.90) [2] [3] |
| G-CSF Administration | Reduced usage [2] [3] | OR: 0.52 (95% CI: 0.34 to 0.80) [2] [3] |
| Chemotherapy Efficacy | No negative impact [2] [3] | No significant difference in Overall Survival (OS) or Progression-Free Survival (PFS) [2] [3] |
This compound is a first-in-class, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective effect is achieved through a proactive mechanism.
The following diagram illustrates the core mechanism of how this compound protects hematopoietic stem and progenitor cells (HSPCs) from chemotherapy damage.
Diagram: this compound inhibits CDK4/6, preventing RB phosphorylation and E2F release, thereby inducing G1 arrest in HSPCs to protect them from chemotherapy.
This mechanism is particularly effective in ES-SCLC because the cancer cells often have dysfunctional RB pathways, making their proliferation independent of CDK4/6 signaling. Therefore, this compound selectively protects healthy HSPCs without interfering with chemotherapy's attack on tumor cells [4].
The recommended Phase II dose (RP2D) of 240 mg/m² was established through integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical trials [5].
For researchers conducting systematic reviews, the methodologies of the cited meta-analyses can serve as a robust reference.
Emerging real-world studies reinforce this compound's clinical benefits. A 2024 single-center study found that patients receiving this compound with carboplatin, etoposide, and atezolizumab had significantly lower rates of severe neutropenia, grade 3/4 anemia, and RBC transfusion requirements compared to a historical control group [7]. A comprehensive 2023 review of real-world evidence also concluded that this compound-treated patients had numerically lower rates of multi-lineage myelosuppressive events and related healthcare utilization [8].
While the evidence for this compound's myeloprotective effect is strong, the search results highlight several areas for future investigation:
For researchers applying this regimen in clinical trials, the following standardized protocol should be followed.
Table 1: Clinical Dosing and Administration Summary
| Parameter | Specification |
|---|---|
| Indication | To decrease incidence of chemotherapy-induced myelosuppression in adults with ES-SCLC receiving a platinum/etoposide-containing regimen or a topotecan-containing regimen [1] [2]. |
| Recommended Dosage | 240 mg/m² [1] [3] [4]. |
| Dosage Form & Strength | 300 mg of trilaciclib as a lyophilized powder in a single-dose vial for injection [3] [4]. |
| Administration | Intravenous (IV) infusion over 30 minutes [1] [4]. |
| Timing | Infusion must be completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered [1] [3]. The interval between doses on sequential days should not exceed 28 hours [1]. |
| Reconstitution | Reconstitute each 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield a concentration of 15 mg/mL. Gently swirl for up to 3 minutes; do not shake [3] [4]. |
| Dilution | Further dilute the calculated volume of reconstituted solution in an IV bag containing 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.5–3 mg/mL. Mix by gentle inversion [3] [4]. |
| Infusion Set | Use an in-line filter (0.2 or 0.22 micron). Compatible filters: polyethylene sulfone (PES), polyvinylidene fluoride (PVDF), or cellulose acetate. Do not use polytetrafluorethylene (PTFE) in-line filters [3] [4]. |
| Line Flush | Upon completion, the infusion line/cannula MUST be flushed with at least 20 mL of sterile 5% Dextrose Injection or 0.9% Sodium Chloride Injection [3]. |
Table 2: Stability and Storage of Prepared Solutions
| Formulation | Diluent | Compatible IV Bag Materials | Maximum Storage Time at 20°C–25°C (68°F–77°F) |
|---|---|---|---|
| Reconstituted Solution (in vial) | - | - | 4 hours [3] |
| Diluted Solution (in IV bag) | 5% Dextrose Injection | PVC, EVA, PO, PO/PA | 12 hours [1] [3] |
| Diluted Solution (in IV bag) | 0.9% Sodium Chloride Injection | PVC, EVA, PO | 8 hours [1] [3] |
| Diluted Solution (in IV bag) | 0.9% Sodium Chloride Injection | PO/PA | 4 hours [1] [3] |
Special Population Considerations
The 240 mg/m² dose was not empirically derived but was the result of a rigorous, model-informed drug development approach.
Background and Preclinical Modeling this compound is a first-in-class, potent and selective CDK4/6 inhibitor. Its myeloprotective mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, protecting them from chemotherapy-induced damage [5] [6]. Since no prior clinical evidence from similar molecules was available, a semi-mechanistic PK/PD model was developed using preclinical data from mice, rats, and dogs to predict the exposure needed for sufficient G1 arrest in human HSPCs [5].
This model simulated bone marrow arrest and predicted that a dose of ≥192 mg/m² would induce a 40-50% decrease in total bone marrow proliferation and nearly 100% cell cycle arrest of cycling HSPCs in humans [5].
Clinical Translation and Dose Confirmation The model guided clinical dose escalation in a first-in-human study (G1T28-1-01) in healthy volunteers.
For scientists wishing to understand or replicate the foundational PK/PD analysis, the following outlines the core methodology.
Objective: To develop a semi-mechanistic PK/PD model predicting the effect of this compound on human bone marrow HSPCs to inform clinical dose selection.
Methods Summary (based on the published analysis) [5]:
The following diagrams illustrate the scientific rationale behind this compound's use and the experimental workflow for its dose selection.
Adherence to the following handling and monitoring protocols is crucial for patient safety and data integrity in clinical trials.
The 240 mg/m² IV dosing schedule for this compound is a scientifically robust regimen validated across multiple clinical trials. Its foundation in integrated PK/PD modeling represents a modern approach to oncology drug development. For clinical trial application, strict adherence to the reconstitution, administration, and monitoring protocols is essential to ensure both patient safety and the integrity of myelopreservation efficacy data.
Trilaciclib (marketed as Cosela) represents a first-in-class myeloprotective therapy that is revolutionizing the management of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). Approved by the U.S. Food and Drug Administration (FDA) in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen for ES-SCLC [1] [2].
The innovative mechanism of this compound differs fundamentally from traditional reactive approaches to managing myelosuppression. As a highly selective, reversible cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, this compound transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [3]. This temporary cell cycle arrest protects these crucial cells from the damaging effects of cytotoxic chemotherapy administered shortly after this compound infusion. Since HSPCs are the source of all major blood cell lineages—including neutrophils, red blood cells, and platelets—this protective effect manifests across multiple hematopoietic lineages [3]. Importantly, once this compound is cleared from the system, the HSPCs can resume normal proliferation and differentiation, thereby maintaining bone marrow function throughout multiple chemotherapy cycles [3].
The scientific rationale for using this compound specifically in SCLC stems from the unique biology of this cancer type. SCLC tumor cells typically exhibit obligate loss of retinoblastoma (RB) protein signaling, which renders them dependent on CDK4/6-independent mechanisms for proliferation [4] [5]. This critical distinction means that this compound can protect bone marrow function without compromising the antitumor efficacy of concurrent chemotherapy, as SCLC cells continue to proliferate despite CDK4/6 inhibition [4].
Figure 1. Mechanism of this compound-mediated myeloprotection. This compound administered prior to chemotherapy transiently arrests hematopoietic stem and progenitor cells (HSPCs) in G1 phase via CDK4/6 inhibition, protecting them from chemotherapy-induced damage and enabling multilineage myelopreservation.
The efficacy of this compound has been demonstrated in multiple randomized, double-blind, placebo-controlled Phase II trials across different treatment settings for ES-SCLC. The collective evidence from these studies consistently shows significant multilineage myeloprotective benefits when this compound is administered prior to chemotherapy-containing regimens.
Table 1: Key Efficacy Endpoints from Pivotal this compound Clinical Trials
| Trial Description | Patients | Severe Neutropenia (SN) Incidence | Duration of Severe Neutropenia in Cycle 1 (Days) | RBC Transfusions (≥Week 5) | Chemotherapy Dose Reductions |
|---|
| First-line + Atezolizumab [5] [2] | this compound + E/P/A (n=54) Placebo + E/P/A (n=53) | 1.9% vs 49.1% (P < 0.0001) | 0 vs 4 (P < 0.0001) | Not Significant | Significantly Reduced (2.1 vs 8.5 events/100 cycles) | | First-line Chemotherapy [2] | this compound + E/P (n=39) Placebo + E/P (n=38) | 5.3% vs 43.2% (P = 0.0001) | 0 vs 3 (P = 0.0003) | 5.3% vs 24.3% (P = 0.0338) | 7.9% vs 35.1% (P = 0.0033) | | Later-line Topotecan [4] [2] | this compound + Topotecan (n=32) Placebo + Topotecan (n=29) | 40.6% vs 75.9% (P = 0.016) | 2 vs 7 (P < 0.0001) | 31.3% vs 41.4% | 18.8% vs 31.0% | | Real-World Evidence [1] | this compound + EP ± anti-PD-(L)1 (n=30) | Overall: 6.7% EP group: 3.8% TPT group: 25% | Not Reported | Not Reported | Not Reported |
Beyond the primary hematological endpoints, this compound demonstrated significant improvements in several key supportive care metrics:
Reduced requirements for supportive care interventions: Pooled analysis from three randomized trials showed significantly lower rates of granulocyte colony-stimulating factor (G-CSF) administration (50.0% vs 65.5%) and erythropoiesis-stimulating agent (ESA) use in this compound-treated patients [2] [6].
Lower incidence of chemotherapy dose modifications: Patients receiving this compound experienced significantly fewer chemotherapy dose reductions (7.9% vs 35.1%) and cycle delays (39.5% vs 67.6%) compared to placebo, allowing for better maintenance of relative dose intensity [2].
Improved patient-reported outcomes: Health-related quality of life (HRQoL) assessments demonstrated better preservation of overall well-being in patients treated with this compound, particularly in physical and functional domains [5].
Healthcare resource utilization: Real-world evidence indicates that this compound use is associated with reduced hospitalizations due to chemotherapy-induced myelosuppression or sepsis (9.4% vs 21.4%) and decreased need for intravenous antibiotics [1] [2].
Table 2: this compound Dosing and Administration Protocol
| Parameter | Specification |
|---|---|
| Recommended Dose | 240 mg/m² [7] |
| Dosage Form | Lyophilized powder in single-dose vials (300 mg this compound per vial) [7] |
| Reconstitution | Reconstitute with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield 15 mg/mL [7] |
| Dilution | Further dilute in 0.9% Sodium Chloride Injection or 5% Dextrose Injection to final concentration of 0.5-3 mg/mL [7] |
| Administration | Intravenous infusion over 30 minutes [7] |
| Timing | Complete infusion within 4 hours before starting chemotherapy on each day chemotherapy is administered [7] |
| Infusion Line Flush | Flush with at least 20 mL of sterile 0.9% Sodium Chloride Injection or 5% Dextrose Injection after administration [7] |
First-line ES-SCLC with Platinum/Etoposide ± Immunotherapy:
Later-line Treatment with Topotecan:
Figure 2. Treatment schedule for this compound with chemotherapy regimens in ES-SCLC. This compound is administered prior to chemotherapy on each day of chemotherapy administration across both platinum/etoposide and topotecan regimens.
Complete Blood Count (CBC) Monitoring Schedule:
Additional Required Assessments:
This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in severity. The following table summarizes key safety considerations and management strategies:
Table 3: Safety Profile and Management Guidelines for this compound
| Adverse Event | Incidence in Clinical Trials | Grade 3/4 Incidence | Management Recommendations |
|---|
| Injection-Site Reactions [7] | 21% (56/272) | 0.4% | For Grade 1-2: flush line with 20 mL sterile saline/dextrose For Grade 3-4: stop infusion and permanently discontinue | | Acute Drug Hypersensitivity [7] | 6% (16/272) | 2% | Grade 2: interrupt infusion until resolution to Grade ≤1 Grade 3-4: permanently discontinue | | Interstitial Lung Disease/Pneumonitis [7] | 0.4% (1/272) | 0.4% | Monitor for pulmonary symptoms For symptomatic Grade 2 recurrence or Grade 3-4: permanently discontinue | | Fatigue [7] | ≥10% | Not Specified | Supportive care, dose modification if severe | | Electrolyte Abnormalities [7] | Hypocalcemia: ≥10% Hypokalemia: ≥10% Hypophosphatemia: ≥10% | Not Specified | Monitoring, supplementation as needed | | Hepatic Enzyme Elevations [8] | AST: 17% ALT: Not Specified | <1% | Monitor liver function tests Hold for AST/ALT >5× ULN until recovery |
Elderly Patients: No overall differences in safety or effectiveness were observed between elderly and younger patients, but greater sensitivity of some older individuals cannot be ruled out [9].
Hepatic Impairment: this compound is metabolized in the liver via cytochrome P450 enzymes (primarily CYP3A4), and patients with hepatic impairment may require monitoring [8].
Renal Impairment: No dedicated studies have been conducted in patients with renal impairment, but this compound is not primarily renally excreted.
Drug Interactions: Coadministration with strong CYP3A4 inhibitors or inducers should be avoided. This compound may increase concentrations of OCT2, MATE1, and MATE-2K substrates (e.g., dofetilide, dalfampridine, cisplatin) [7].
This compound represents a paradigm shift in the management of ES-SCLC, transitioning from reactive management of myelosuppression to proactive myeloprotection. The robust clinical evidence demonstrates consistent multilineage benefits across hematological parameters, reduced requirements for supportive care interventions, fewer chemotherapy dose modifications, and potential improvements in patient quality of life.
The unique mechanism of action—transiently protecting hematopoietic stem and progenitor cells during chemotherapy exposure—provides a foundation for maintaining treatment intensity while minimizing hematological toxicity. The favorable safety profile and convenient administration schedule further support this compound's integration into standard treatment protocols for ES-SCLC.
Ongoing research continues to explore the potential application of this compound in other cancer types and treatment regimens, potentially expanding the benefits of myeloprotection to broader patient populations. Additionally, further investigations into the economic impact and cost-effectiveness of this compound in real-world settings will provide valuable insights for healthcare systems and policymakers [6].
Trilaciclib is a highly effective, reversible cyclin-dependent kinase (CDK) 4/6 inhibitor approved to reduce the incidence of chemotherapy-induced myelosuppression [1] [2]. It is the first drug worldwide to provide full-lineage bone marrow protection. Its primary mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle. This temporary halt in cell division protects these vulnerable bone marrow cells from the cytotoxic damage of chemotherapy, thereby preserving hematopoietic function and reducing the sequelae of myelosuppression, such as neutropenia, anemia, and thrombocytopenia [1]. Crucially, this myeloprotective effect is achieved without compromising the antitumor efficacy of the concomitant chemotherapy [2].
The following diagram illustrates the core mechanism of action of this compound and its integration into a clinical workflow for ES-SCLC treatment.
The integration of this compound into first-line treatment regimens for ES-SCLC, particularly alongside platinum-etoposide chemotherapy and atezolizumab, is supported by growing real-world evidence. The key efficacy and myeloprotection data from recent studies are summarized in the table below.
Table 1: Summary of Clinical Efficacy and Myeloprotection Outcomes from Real-World Studies
| Parameter | This compound Group (Chemo + Immuno + this compound) | Control Group (Chemo + Immuno) | P-value |
|---|---|---|---|
| Sample Size (from two studies) | 90 patients [1] / 60 patients [3] | 90 patients [1] / 60 patients [3] | - |
| Myeloprotection Outcomes | |||
| ≥ Grade 3 Neutropenia | 17.7% [1] / 18.3% [3] | 65.6% [1] / 66.7% [3] | < 0.001 |
| ≥ Grade 3 Anemia | 15.6% [1] / 13.3% [3] | 30.0% [1] / 33.3% [3] | 0.021 [1] / 0.010 [3] |
| ≥ Grade 3 Thrombocytopenia | 11.1% [1] / 10.0% [3] | 25.6% [1] / 26.7% [3] | 0.012 [1] / 0.018 [3] |
| Febrile Neutropenia | Significantly lower [1] | - | < 0.01 [1] |
| Supportive Care Usage | |||
| G-CSF Administration | Significantly lower [1] [4] | - | < 0.01 [1] |
| Hospitalization (due to myelosuppression) | Significantly lower [1] [4] | - | < 0.01 [1] |
| Treatment Adherence | |||
| Average Chemotherapy Cycles | 5.3 ± 0.7 [1] | 4.1 ± 1.9 [1] | 0.037 [1] |
| Chemotherapy Dose Reductions | 2-8% [4] | 25-35% [4] | - |
| Efficacy Outcomes | |||
| Objective Response Rate (ORR) | 86.7% [1] / 73.3% [3] | 75.6% [1] / 63.3% [3] | 0.057 [1] / 0.239 [3] |
| Median Progression-Free Survival (PFS) | 6.7 months [1] / 6.2 months [3] | 5.3 months [1] / 4.7 months [3] | 0.0075 [1] / 0.0139 [3] |
| Median Overall Survival (OS) | 15.1 months [1] / 15.6 months [3] | 12.8 months [1] / 13.8 months [3] | 0.0886 [1] / 0.2399 [3] |
This section outlines a standardized clinical protocol for administering this compound in combination with first-line chemotherapy and atezolizumab for ES-SCLC.
Table 2: Detailed Dosing and Administration Schedule (21-Day Cycle)
| Agent | Dose | Route | Schedule (Day of Cycle) | Timing & Notes |
|---|---|---|---|---|
| This compound | 240 mg/m² | Intravenous (IV) Infusion | Day 1, Day 2, Day 3 | Administered 30 minutes prior to chemotherapy on each day [4]. Dose is based on body surface area. |
| Atezolizumab | 1200 mg | IV Infusion | Day 1 | Can be administered after this compound and chemotherapy, once all infusions are complete. |
| Carboplatin | AUC 5 (or per institutional standard) | IV Infusion | Day 1 | Administered after this compound infusion on Day 1. |
| Cisplatin | 75-80 mg/m² | IV Infusion | Day 1 | Administered after this compound infusion on Day 1. |
| Etoposide | 100 mg/m² | IV Infusion | Day 1, Day 2, Day 3 | Administered after the this compound infusion on each of the three days [4]. |
Abbreviation: AUC, Area Under the Curve.
This compound represents a paradigm shift in the management of ES-SCLC, moving from reactive treatment of myelosuppression to proactive myeloprotection. The integration of this compound into the first-line atezolizumab and platinum-etoposide regimen is supported by robust real-world evidence demonstrating a significant reduction in hematologic toxicity, improved chemotherapy tolerance, and a potential benefit in progression-free survival. The provided application notes and protocol serve as a foundational guide for clinical scientists and researchers aiming to implement this strategy or design further investigations into optimizing combination cancer therapies.
This compound is a first-in-class, short-acting, intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its unique mechanism provides multilineage myeloprotection by transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from chemotherapy-induced damage [1] [2] [3]. This proactive approach contrasts with reactive supportive care measures like growth factors and transfusions.
The myeloprotective effect is achieved through a carefully orchestrated mechanism. The diagram below illustrates the key stages of this process.
Pooled results from randomized Phase II trials demonstrate that this compound significantly reduces the incidence and severity of chemotherapy-induced myelosuppression (CIM) across multiple hematopoietic lineages [4] [3] [5].
Table 1: Key Hematologic Outcomes with this compound + Topotecan vs. Placebo + Topotecan
| Efficacy Endpoint | This compound + Topotecan | Placebo + Topotecan | P-value |
|---|---|---|---|
| Severe Neutropenia (SN) in Cycle 1 | 40.6% | 75.9% | P=0.016 |
| Duration of SN (DSN) in Cycle 1 (days) | 2 (±3.9) | 7 (±6.2) | P<0.0001 |
| Febrile Neutropenia (FN) | 3.22% | 6.72% | N/A |
| Grade ≥3 Anemia | 28.1% | 60.7% | N/A |
| Grade ≥3 Thrombocytopenia | 75.0% | 85.7% | N/A |
| RBC Transfusions (overall) | 19.8% | 29.9% | N/A |
| Platelet Transfusions | 63% | 68% | N/A |
| G-CSF Administration | 37.0% | 53.5% | P<0.0001 |
Table 2: Impact on Chemotherapy Delivery and Patient Experience
| Parameter | This compound + Topotecan | Placebo + Topotecan |
|---|---|---|
| Chemotherapy Dose Reductions | Significant reduction (2.8 vs. 9.3 per 100 cycles) | Higher incidence |
| Hospitalizations | Reduced rates for all-cause and CIM-related events | Higher rates |
| Patient-Reported Outcomes | Significant improvement in fatigue and HRQoL | Worse outcomes |
| Antitumor Efficacy (ORR, PFS, OS) | Comparable to placebo | No detriment from this compound |
The following methodologies are based on the Phase II trial (NCT02514447) that established the efficacy of this compound with topotecan [1] [6].
The clinical workflow for dosing and administration is critical and must be timed precisely, as shown below.
Clinical DDI studies have characterized the interaction profile of this compound.
This compound has a generally acceptable safety profile, with most adverse events (AEs) being mild to moderate (Grade 1 or 2) [9] [8].
The integration of this compound as a premedication prior to topotecan represents a paradigm shift in the management of ES-SCLC, moving from reactive supportive care to proactive myeloprotection. The compiled data and protocols demonstrate that this approach significantly reduces multilineage myelosuppression and its associated complications, improves patient quality of life, and enables more consistent chemotherapy delivery without compromising antitumor efficacy.
This compound (marketed as Cosela) represents a novel approach to managing chemotherapy-induced myelosuppression (CIM) through its mechanism as a transient CDK4/6 inhibitor. Unlike therapeutic CDK4/6 inhibitors used in oncology treatment, this compound is administered prophylactically prior to chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from cytotoxic damage. By transiently arresting HSPCs in the G1 phase of the cell cycle, this compound reduces their susceptibility to chemotherapy-induced damage, thereby promoting more rapid hematopoietic recovery and reducing the incidence and severity of multilineage myelosuppression [1] [2]. This myeloprotective effect has been demonstrated across multiple chemotherapy regimens and cancer types, particularly in extensive-stage small cell lung cancer (ES-SCLC) where it received initial regulatory approval.
The appropriate selection of patients for this compound therapy is critical for maximizing clinical benefits and ensuring cost-effective utilization. ECOG performance status emerges as a key determinant in this selection process, serving as both an eligibility criterion in clinical trials and a prognostic indicator for clinical outcomes. Performance status metrics like the ECOG scale provide clinicians with standardized tools to assess a patient's functional capacity and tolerance for aggressive cancer treatments, helping identify those most likely to benefit from myeloprotective strategies. Understanding the intersection between this compound's mechanism of action, patient functional status, and disease characteristics enables optimal implementation of this innovative supportive care agent in clinical practice [3] [4].
The Eastern Cooperative Oncology Group (ECOG) Performance Status scale is a standardized tool used by clinicians and researchers to assess a patient's level of functioning and ability to care for themselves during daily activities. This scale ranges from 0 to 5, with 0 indicating perfect health and full functional capacity, and 5 representing death. The ECOG scale provides a rapid assessment of how a patient's disease impacts their daily living abilities and serves as a critical prognostic factor for treatment tolerance, survival outcomes, and clinical trial eligibility [3]. The specific grades of the ECOG scale are clearly defined in Table 1.
Table 1: ECOG Performance Status Scale Definitions
| Grade | Performance Status Description |
|---|---|
| 0 | Fully active, able to carry on all pre-disease performance without restriction |
| 1 | Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature |
| 2 | Ambulatory and capable of all self-care but unable to carry out any work activities; up and about more than 50% of waking hours |
| 3 | Capable of only limited self-care; confined to bed or chair more than 50% of waking hours |
| 4 | Completely disabled; cannot carry on any self-care; totally confined to bed or chair |
| 5 | Dead |
The clinical utility of the ECOG Performance Status extends beyond simple functional assessment, as it has demonstrated significant prognostic value across multiple cancer types and treatment modalities. In the context of this compound therapy, multivariate analyses from recent studies have identified ECOG performance status as an independent predictor of overall survival outcomes. Specifically, research has shown that patients with an ECOG status of 1 have significantly worse overall survival compared to those with better functional status (HR=1.837; P=0.004) when receiving myelosuppressive chemotherapy regimens [4] [5]. This underscores the importance of performance status assessment not only for treatment selection but also for predicting long-term outcomes and tailoring supportive care interventions accordingly.
This compound is currently approved specifically for reducing the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to platinum/etoposide-containing or topotecan-containing chemotherapy regimens. This approval is based on clinical trials demonstrating this compound's efficacy in reducing hematological adverse events, decreasing the need for supportive care interventions, and improving chemotherapy relative dose intensity [1] [2]. The myeloprotective benefits have been consistently observed across multiple clinical trials and real-world studies, establishing this compound as a valuable supportive care agent in the ES-SCLC treatment landscape.
Beyond its approved indication in ES-SCLC, investigational research has explored this compound's potential applications in other malignancies, including triple-negative breast cancer (TNBC) and esophageal cancer. However, results from the phase 3 PRESERVE 2 trial in metastatic TNBC showed that while this compound provided myeloprotective effects, it did not significantly improve overall survival compared to placebo (median OS 17.4 vs. 17.8 months; HR, 0.91; P = .884) [6]. Conversely, a recent real-world study in esophageal cancer demonstrated that proactive administration of this compound from the first chemotherapy cycle (primary prevention) significantly reduced the incidence of severe neutropenia compared to reactive use after myelosuppression occurred (8.2% vs. 28.1% for grade III/IV events) [7]. These findings highlight the importance of cancer-type specific considerations when selecting patients for this compound therapy.
The ECOG performance status represents a critical component of patient selection criteria for this compound therapy, serving as both an eligibility determinant and prognostic indicator. Clinical trials investigating this compound have typically enrolled patients with ECOG performance status of 0-2, reflecting the need for adequate functional capacity to tolerate both the underlying chemotherapy and the investigational agent [4] [5]. Real-world studies have further validated that this compound provides clinical benefits across this functional spectrum, though patients with poorer performance status (ECOG ≥2) may derive particular value from reduced hospitalization rates and supportive care needs.
Recent evidence has established ECOG performance status as an independent prognostic factor for outcomes in patients receiving this compound. Multivariate analysis from a real-world study of ES-SCLC patients identified ECOG status as significantly predictive of overall survival, with an ECOG score of 1 associated with worse outcomes compared to better functional status (HR=1.837; P=0.004) [4] [5]. This relationship underscores the importance of performance status assessment during treatment planning and suggests that functional status may help identify patients who are most likely to benefit from the myeloprotective and quality-of-life preserving effects of this compound. Table 2 summarizes the ECOG status criteria across key this compound studies.
Table 2: ECOG Performance Status Criteria in this compound Clinical Studies
| Study/Cancer Type | Patient Population | ECOG Inclusion Criteria | ECOG as Prognostic Factor |
|---|---|---|---|
| ES-SCLC Clinical Trials [1] | Adults with ES-SCLC receiving myelosuppressive chemotherapy | ECOG 0-1 | Not specifically reported |
| ES-SCLC Real-World Study [4] | 180 patients with ES-SCLC receiving first-line chemoimmunotherapy | ECOG 0-2 | ECOG 1 associated with worse OS (HR=1.837) |
| TNBC PRESERVE 2 Trial [6] | Metastatic triple-negative breast cancer | ECOG 0-1 | Not significant for OS |
| Esophageal Cancer Study [7] | Esophageal squamous cell carcinoma | Not specified, but all patients received this compound with chemotherapy | Not analyzed |
Beyond ECOG performance status, several disease-related factors and treatment characteristics should inform appropriate patient selection for this compound therapy. The number of metastatic sites has emerged as a significant prognostic indicator, with patients having more than three metastatic sites demonstrating substantially worse overall survival (HR=7.392; P<0.001) in multivariate analysis [4] [5]. Similarly, the presence of baseline brain metastases represents another adverse prognostic factor (HR=2.196; P<0.001) that may influence both treatment decisions and expected outcomes with this compound therapy [4].
The timing of this compound initiation represents another critical consideration in patient selection. Recent evidence from esophageal cancer studies demonstrates that primary prevention (initiating this compound with the first chemotherapy cycle) provides superior myeloprotection compared to secondary prevention (initiating after myelosuppression occurs). The primary prevention approach resulted in significantly lower rates of severe neutropenia (8.2% vs. 28.1%), anemia, and thrombocytopenia [7]. This suggests that proactive rather than reactive use of this compound maximizes its clinical benefits, particularly for patients receiving regimens with known high myelosuppressive potential. Additionally, treatment line may influence this compound outcomes, with first-line initiators generally experiencing better outcomes than those starting in later lines of therapy [1] [2].
This compound has demonstrated consistent myeloprotective effects across multiple clinical trials and real-world studies, with significant reductions in the incidence and severity of chemotherapy-induced hematological adverse events. In a comprehensive real-world analysis of ES-SCLC patients, those receiving this compound exhibited substantially lower rates of grade ≥3 neutropenia (17.7% vs. 65.6%; P<0.001), anemia (15.6% vs. 30.0%; P=0.021), and thrombocytopenia (11.1% vs. 25.6%; P=0.012) compared to controls [4]. These multilineage protective effects translate into meaningful clinical benefits, including reduced need for supportive care interventions such as granulocyte colony-stimulating factor (G-CSF) administration, erythropoiesis-stimulating agents, and blood product transfusions.
The myeloprotective efficacy of this compound extends beyond single-lineage protection to encompass composite hematological outcomes. A systematic review of real-world evidence reported that the weighted average prevalence of grade ≥3 myelosuppressive hematological adverse events affecting one or more lineages was 40.5% in this compound-treated patients compared to 58.8% in non-trilaciclib cohorts [1] [2]. Similarly, events affecting two or more lineages occurred in 14.5% versus 28.0%, and three-lineage involvement occurred in 7.5% versus 13.0% of patients, respectively. This multilineage protection is particularly valuable in the context of intensive chemotherapy regimens that typically affect multiple hematopoietic cell lines simultaneously.
The impact of this compound on efficacy endpoints represents a critical consideration in evaluating its overall clinical value. In ES-SCLC, the addition of this compound to first-line chemoimmunotherapy has been associated with significantly improved progression-free survival (PFS) compared to chemotherapy alone (median PFS 6.7 months vs. 5.3 months; HR=0.677; P=0.0075) [4] [5]. This PFS benefit is likely mediated through improved chemotherapy relative dose intensity resulting from reduced myelosuppression-related dose delays, reductions, and interruptions. Notably, multivariate analysis identified treatment with this compound as an independent predictor of improved PFS (HR=1.495 for control group; P=0.008), alongside the number of metastatic sites [4].
Regarding overall survival (OS), the data present a more nuanced picture. In ES-SCLC, the median OS was longer in the this compound group compared to controls (15.1 months vs. 12.8 months), though this difference did not reach statistical significance in the available real-world studies (P=0.0886) [4] [5]. However, the 1-, 2-, and 3-year survival rates consistently favored the this compound group (63.3%, 42.2%, and 17.8% respectively), suggesting a potential durable survival benefit for a subset of patients [4]. In contrast, the PRESERVE 2 trial in metastatic triple-negative breast cancer failed to demonstrate an OS benefit for this compound (median OS 17.4 months vs. 17.8 months for placebo; HR, 0.91; P=.884) despite achieving its myeloprotective endpoints [6]. This cancer-type specific variation in survival outcomes highlights the importance of considering both disease context and individual patient characteristics when evaluating this compound's potential role in treatment protocols.
Table 3: Key Efficacy Outcomes from this compound Clinical Studies
| Outcome Measure | ES-SCLC Real-World Study [4] | ES-SCLC Pooled Analysis [8] | TNBC PRESERVE 2 Trial [6] |
|---|---|---|---|
| Median PFS | 6.7 months (this compound) vs. 5.3 months (control) | 5.3 months (this compound) vs. 4.9 months (placebo) | Not reported |
| Median OS | 15.1 months (this compound) vs. 12.8 months (control) | 10.9 months (this compound) vs. 10.1 months (placebo) | 17.4 months (this compound) vs. 17.8 months (placebo) |
| Grade ≥3 Neutropenia | 17.7% (this compound) vs. 65.6% (control) | Significantly reduced with this compound | 8% (this compound) vs. 29% (placebo) |
| Chemotherapy Completion | 5.3±0.7 cycles (this compound) vs. 4.1±1.9 cycles (control) | Not reported | Not reported |
Randomized controlled trials evaluating this compound have employed specific methodologies to assess its myeloprotective efficacy. The primary endpoints typically focus on hematological parameters, particularly the duration of severe neutropenia (DSN) in cycle 1 and the incidence of severe neutropenia (SN), defined as absolute neutrophil count (ANC) <500 cells/μL [8]. These trials generally follow a double-blind, placebo-controlled design where this compound (240 mg/m²) or placebo is administered intravenously over 30 minutes prior to chemotherapy on each treatment day. For ES-SCLC trials, this typically involves administration before platinum/etoposide chemotherapy on days 1-3 of each cycle, while different schedules may apply to other cancer types [1] [8].
The patient population in these trials generally includes adults with histologically confirmed cancer (typically ES-SCLC) who are scheduled to receive myelosuppressive chemotherapy. Key inclusion criteria encompass adequate organ function, specific laboratory parameters, and ECOG performance status of 0-1 (occasionally 0-2 in real-world studies) [4] [6]. Exclusion criteria typically include prior hematopoietic stem cell or bone marrow transplantation, active infections, and certain cardiovascular conditions. Stratification factors often include chemotherapy regimen, treatment line, and sometimes geographic region in multinational studies. The sample sizes for these trials have generally ranged from 100-200 patients, providing sufficient statistical power to detect clinically meaningful differences in myelosuppression endpoints [8].
Comprehensive hematological monitoring represents a critical component of this compound assessment protocols. Complete blood counts (CBC) with differential are typically obtained at baseline, prior to each chemotherapy cycle, on day 1 of each cycle, and at additional timepoints as clinically indicated [8] [7]. The assessment of hematological adverse events follows the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0, with specific focus on neutropenia, anemia, and thrombocytopenia graded according to standardized criteria [7]. This systematic approach enables consistent evaluation of this compound's myeloprotective effects across different studies and patient populations.
Supportive care measures are predefined in clinical trial protocols to ensure consistent management across treatment groups. These typically include guidelines for granulocyte colony-stimulating factor (G-CSF) administration (both prophylactic and therapeutic), thresholds for blood product transfusions, and use of erythropoiesis-stimulating agents [1] [7]. The protocols generally specify that supportive care should be administered according to established guidelines, such as the NCCN Hematopoietic Growth Factors Guidelines, with detailed documentation of timing, dose, and indication. This standardized approach allows for meaningful comparison of supportive care requirements between this compound and control groups, providing important insights into the real-world clinical utility of this compound beyond laboratory parameter improvements.
The evaluation of antitumor efficacy in this compound studies follows standardized oncology trial methodologies to ensure comprehensive assessment of potential treatment effects. Tumor response is typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, with computed tomography (CT) or magnetic resonance imaging (MRI) scans performed at baseline and at regular intervals during treatment (usually every 6-8 weeks) [7]. Key efficacy endpoints include objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS), with the latter two representing the most robust indicators of long-term clinical benefit.
Survival follow-up protocols in this compound studies generally continue until a predetermined number of events occur or until a specific cutoff date for analysis. For PFS assessment, tumor evaluations are performed at protocol-specified intervals regardless of whether patients remain on study treatment, while OS follow-up may extend beyond treatment discontinuation through regular clinic visits or alternative follow-up methods [4] [8]. Statistical analyses typically include time-to-event analyses using Kaplan-Meier methods, with comparison between treatment groups performed using log-rank tests or Cox proportional hazards models that incorporate relevant stratification factors and potential confounding variables. These comprehensive efficacy assessment protocols ensure rigorous evaluation of this compound's potential impact on antitumor activity while maintaining its primary myeloprotective function.
Figure 1: this compound Mechanism of Action and Patient Selection Pathway
This compound received initial approval from the U.S. Food and Drug Administration (FDA) in February 2021 for decreasing the incidence of chemotherapy-induced myelosuppression in adults receiving platinum/etoposide-containing or topotecan-containing regimens for extensive-stage small cell lung cancer (ES-SCLC) [1] [2]. This approval was based on cumulative evidence from three randomized phase 2 clinical trials demonstrating consistent reductions in hematological adverse events and associated complications. The recommended dosage is 240 mg/m² administered intravenously over 30 minutes prior to chemotherapy on each day chemotherapy is administered, with complete infusion before initiation of chemotherapy [1]. This dosing schedule aligns with this compound's mechanism as a prophylactic agent requiring presence in the system during chemotherapy exposure.
Clinical guidelines have incorporated this compound into their supportive care recommendations, reflecting its established role in myelosuppression management. The National Comprehensive Cancer Network (NCCN) guidelines include this compound as a recommended prophylactic treatment to reduce the incidence of chemotherapy-induced myelosuppression in ES-SCLC [1] [2]. These guidelines provide important context for appropriate use, emphasizing patient selection criteria that align with the clinical trial populations, particularly focusing on patients with adequate organ function and ECOG performance status of 0-2 who are receiving myelosuppressive chemotherapy regimens with known potential to cause significant hematological toxicity.
The economic evaluation of this compound encompasses both direct drug costs and potential offsets from reduced supportive care requirements and decreased healthcare utilization. Economic analyses have demonstrated that this compound can reduce the overall healthcare costs associated with managing chemotherapy-induced myelosuppression, primarily through reduced hospitalization rates, decreased use of growth factor support, and fewer blood product transfusions [1] [2]. One analysis specifically noted that this compound improved quality-adjusted life years among patients with ES-SCLC, contributing to its value proposition beyond immediate clinical outcomes [1].
Patient selection optimization plays a crucial role in maximizing the economic value of this compound. Targeting patients at highest risk for myelosuppression-related complications—such as those with borderline bone marrow reserve, elderly patients, or those receiving intensive chemotherapy regimens—may enhance both clinical and economic outcomes [2] [7]. Additionally, the timing of initiation appears to influence value, with first-line use generally associated with better outcomes than implementation in later treatment lines [1]. These considerations highlight the importance of strategic patient selection that aligns clinical benefits with economic sustainability when incorporating this compound into cancer treatment pathways.
This compound represents a paradigm shift in managing chemotherapy-induced myelosuppression, moving from reactive supportive care to proactive hematopoietic protection. The appropriate selection of patients for this compound therapy requires careful consideration of multiple factors, with ECOG performance status emerging as a key element in both eligibility assessment and outcome prediction. Current evidence supports the use of this compound primarily in ES-SCLC patients with ECOG status of 0-2 who are receiving myelosuppressive chemotherapy, with particular benefit observed when initiated in the first-line setting and administered proactively from cycle 1 [4] [1] [7].
Future research directions should focus on refining patient selection criteria through biomarker development, exploring expanded indications in other cancer types with myelosuppressive regimens, and investigating potential synergistic effects with other supportive care modalities. Additionally, further economic analyses evaluating real-world value across different healthcare systems will help optimize implementation strategies. As the evidence base continues to evolve, this compound has the potential to substantially improve the experience of cancer patients undergoing chemotherapy by reducing treatment burdens and maintaining quality of life during intensive treatment phases.
The table below summarizes key efficacy and safety data from a recent real-world study, providing a quantitative foundation for protocol development.
| Evaluation Metric | Trilaciclib Group (n=90) | Control Group (n=90) | P-value |
|---|---|---|---|
| Incidence of Grade 3-4 Neutropenia | 17.7% | 65.6% | <0.001 |
| Incidence of Grade ≥3 Anemia | 15.6% | 30.0% | 0.021 |
| Incidence of Grade ≥3 Thrombocytopenia | 11.1% | 25.6% | 0.012 |
| Febrile Neutropenia | Significantly lower | (Control reference) | <0.01 |
| Hospitalization (Myelosuppression) | Significantly lower | (Control reference) | <0.01 |
| Average Chemotherapy Cycles Completed | 5.3 ± 0.7 | 4.1 ± 1.9 | 0.037 |
| Objective Response Rate (ORR) | 86.7% | 75.6% | 0.057 (NS) |
| Median Progression-Free Survival (PFS) | 6.7 months | 5.3 months | 0.0075 |
| Median Overall Survival (OS) | 15.1 months | 12.8 months | 0.0886 (NS) |
Source: Adapted from a retrospective real-world study of 180 patients with ES-SCLC [1]. Abbreviation: NS, Not Statistically Significant.
This compound's unique mechanism is foundational to its clinical application. The following diagram illustrates how it transiently protects hematopoietic stem cells from chemotherapy damage.
Diagram Title: Mechanism of this compound Myeloprotection
This diagram illustrates the core mechanism: unlike reactive treatments, this compound is administered before chemotherapy. It acts as a short-acting and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), inducing a temporary halt in the cell cycle of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase. This arrest shields them from the damaging effects of chemotherapy, which typically targets rapidly dividing cells. The outcome is the preservation of bone marrow function, leading to the clinical benefits of reduced myelosuppression [1].
This section translates clinical evidence into a practical framework for hospital implementation.
Integrating this compound into the standard chemotherapy workflow ensures consistent and correct application. The following diagram outlines the key steps for hospital staff.
Diagram Title: Hospital Order Set Workflow for this compound
The integration of this compound into order sets for ES-SCLC represents a paradigm shift from reactive to proactive management of chemotherapy-induced myelosuppression. The presented protocols, based on recent real-world evidence, provide a roadmap for hospitals to standardize its use, thereby improving patient safety, treatment intensity, and key outcomes like progression-free survival.
Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1] [2]. Its myeloprotective action is proactive and occurs before chemotherapy-induced damage.
The diagram below illustrates this protective mechanism.
The efficacy of this compound in reducing chemotherapy-induced myelosuppression is well-established in multiple clinical studies. The tables below summarize key quantitative findings from pooled analyses and real-world evidence.
Table 1: Reduction in Myelosuppression Events with this compound (Pooled Phase II RCTs Data) [5] [3]
| Myelosuppression Endpoint | This compound Group (%) | Control Group (%) | Odds Ratio (OR) / Effect |
|---|---|---|---|
| Severe Neutropenia (SN) | 19.3 | 42.2 | OR = 0.31 |
| Febrile Neutropenia (FN) | 3.22 | 6.72 | OR = 0.47 |
| Grade ≥3 Anemia | 20.5 | 38.2 | OR = 0.38 |
| Therapeutic G-CSF Use | 37.0 | 53.5 | OR = 0.52 |
| RBC Transfusions | 19.8 | 29.9 | OR = 0.56 |
Table 2: Impact on Chemotherapy Delivery and Survival (Real-World Study) [6]
| Outcome Measure | This compound Group | Control Group | P-value |
|---|---|---|---|
| Grade 3-4 Neutropenia | 17.7% | 65.6% | <0.001 |
| Average Chemotherapy Cycles Completed | 5.3 ± 0.7 | 4.1 ± 1.9 | 0.037 |
| Median Progression-Free Survival (PFS) | 6.7 months | 5.3 months | 0.0075 |
| Median Overall Survival (OS) | 15.1 months | 12.8 months | 0.0886 (NS) |
This protocol is designed for the use of this compound in combination with a platinum/etoposide-containing regimen for Extensive-Stage Small Cell Lung Cancer (ES-SCLC), which commonly employs split-dose etoposide.
The workflow for a complete treatment cycle is outlined below.
This compound has a generally manageable safety profile, though certain adverse reactions require monitoring.
Table 3: Common and Key Adverse Reactions [8]
| Adverse Reaction | Incidence with this compound (All Grades) | Incidence with Chemotherapy Only (All Grades) | Comments and Management |
|---|---|---|---|
| Fatigue | 34% | 27% | - |
| Hypocalcemia | 24% | 21% | Monitor electrolytes. |
| Hypokalemia | 22% | 18% | Monitor electrolytes. |
| Hypophosphatemia | 21% | 16% | Monitor electrolytes. |
| Increased AST | 17% | 14% | Usually mild and transient [7]. |
| Headache | 13% | 9% | - |
| Infusion-related reaction | 8% | 2% | Most mild to moderate; flush line post-infusion. For severe reactions, discontinue [8]. |
| Acute Drug Hypersensitivity | 6% | - | For moderate reactions, interrupt infusion and hold until resolution. For severe/life-threatening, permanently discontinue [8]. |
| Interstitial Lung Disease | 0.4% | - | Permanently discontinue if recurrent moderate or severe ILD/pneumonitis occurs [8]. |
Table 1: Summary of Cost-Effectiveness Analysis Findings
| Analysis Perspective | Time Horizon | Incremental Cost | Incremental QALY | ICER | vs. WTP Threshold | Conclusion |
|---|---|---|---|---|---|---|
| United States [1] [2] | 4 cycles (12 weeks) | -$12,626.08 | 0.07 | Cost-saving | WTP: $241,230/QALY | Cost-saving (90.05% probability) |
| China (Study A) [3] | Lifetime | CN¥22,828 (US$3,210) | 0.093 | CN¥245,841 (US$34,565)/QALY | WTP: CN¥268,074 (US$37,691) | Cost-effective |
| China (Study B) [1] [2] | 4 cycles (12 weeks) | Not Reported | -0.24 | $691,541.63/QALY | WTP: $35,817.44 | Not cost-effective (100% probability) |
> Note on Discrepancy: The conflicting results for China likely stem from different analytical models. One study used a lifetime horizon (Markov model) which captures long-term survival and quality-of-life benefits [3], while the other used a short-term decision tree (12 weeks) focused only on myelosuppression events during chemotherapy, where high drug cost dominates the analysis [1] [2].
For researchers seeking to replicate or critique these economic evaluations, the core methodological frameworks are outlined below.
The two primary modeling approaches used in the studies are detailed here.
Decision Tree Model (Short-Term Analysis)
Markov Model with Partitioned Survival (Long-Term Analysis)
Drug Administration
Assessment of Key Endpoints
Understanding this compound's mechanism is key to appreciating its clinical and economic impact.
This compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem and progenitor cells (HSPCs), it induces a transient, reversible G1 cell cycle arrest. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which is necessary for cells to pass the G1/S checkpoint and enter the DNA synthesis phase. This temporary halt protects the rapidly dividing bone marrow cells from the cytotoxic effects of chemotherapy, which are most active during the S, G2, and M phases [4] [5].
Diagram 1: this compound's mechanism of inducing G1 arrest in hematopoietic cells to confer protection against chemotherapy.
The body of evidence indicates that this compound can be a cost-effective or even cost-saving intervention, particularly in healthcare systems with higher willingness-to-pay thresholds. Its economic value is driven by reducing costly myelosuppression events and enabling patients to maintain their planned chemotherapy doses.
For future research and decision-making:
Trilaciclib is a selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective effect is based on a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) [1] [2] [3].
The diagram below illustrates this protective mechanism and its subsequent effects on the immune system, which are detailed in later sections.
Substantial evidence from clinical trials supports this compound's role in reducing myelosuppression and improving chemotherapy adherence.
The table below summarizes quantitative data on its efficacy from a large real-world study and a systematic meta-analysis.
| Study Design & Population | Key Efficacy Endpoints (this compound vs. Control) | Impact on Chemotherapy Delivery |
|---|
| Real-World Study [4] n=180 ES-SCLC patients | - Grade 3-4 Neutropenia: 17.7% vs. 65.6% (P<0.001)
For researchers aiming to validate or explore these findings, the following outlines key methodologies from the cited literature.
1. Clinical Trial Design (First-line ES-SCLC)
2. Assessing Impact on Chemotherapy Delivery
Beyond myeloprotection, this compound has demonstrated intriguing immune-modulatory effects that are relevant for combination therapy research, particularly in NSCLC models.
Q: What are the most common adverse reactions associated with this compound? A: Common adverse reactions (≥10%) include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [8] [9].
Q: Are there any serious safety concerns or contraindications? A: Yes. This compound is contraindicated in patients with a history of serious hypersensitivity to it [3]. Important warnings include:
Q: Does this compound negatively impact the efficacy of chemotherapy? A: No. Clinical evidence consistently shows that this compound does not compromise the anti-tumor efficacy of chemotherapy. Studies found identical objective response rates (ORR) between groups, and some even reported a significant improvement in progression-free survival (PFS) for the this compound group [4] [5].
Q: How is this compound dosed and administered in clinical protocols? A: The approved and commonly researched dosing regimen is 240 mg/m², administered as a 30-minute intravenous infusion, started within 4 hours before each dose of chemotherapy on days when chemotherapy is given [1] [8] [3].
The following FAQs and technical data are synthesized from current prescribing information, clinical studies, and recent real-world evidence to support your research and development work.
FAQs for Researchers
FAQ 1: What is the definitive administration protocol for this compound with IV chemotherapy? this compound is administered as an intravenous infusion prior to chemotherapy. The established protocol is as follows [1]:
FAQ 2: Can this compound be administered with oral chemotherapy? Currently, there is no established clinical protocol for administering this compound with oral chemotherapy. The FDA approval and all major clinical studies are based on its use prior to intravenous chemotherapy regimens (platinum/etoposide or IV topotecan) for extensive-stage small cell lung cancer (ES-SCLC) [3] [1] [4]. One clinical expert noted that they would not use this compound if a patient receives oral etoposide at home on days 2 and 3 of a cycle, typically due to transportation issues, and would only administer this compound on the day of IV infusion [2].
FAQ 3: What are the critical drug-drug interactions to consider in preclinical models? Drug interaction studies indicate that this compound can inhibit key transporters, which may lead to clinically significant interactions [5] [6] [7].
FAQ 4: How are infusion-related reactions managed? Infusion-site reactions, including phlebitis and thrombophlebitis, occurred in 21% of patients in clinical trials [1]. Management strategies are graded as follows:
FAQ 5: What is the procedure for a missed dose or scheduling delay? Adherence to the pre-chemotherapy scheduling is critical for maintaining this compound's myeloprotective effect.
The tables below summarize key quantitative data from recent studies on the efficacy of this compound.
Table 1: Myeloprotective Efficacy of this compound in Clinical Studies
| Study Description | Key Efficacy Findings | Reference |
|---|
| Pooled Analysis (Western & Chinese Patients) | Severe Neutropenia (1st line): 2.7% with this compound vs 41.6% with placebo. Febrile Neutropenia: Significantly reduced incidence. | [3] | | Real-World Study (Chinese Patients, 2025) | Grade 3-4 Neutropenia: 17.7% with this compound vs 65.6% in control. Grade ≥3 Anemia: 15.6% vs 30.0%. Grade ≥3 Thrombocytopenia: 11.1% vs 25.6%. | [8] | | Phase II Pooled Analysis | Severe Neutropenia: 11% with this compound vs 53% with placebo. Febrile Neutropenia: 2.6% vs 9.5%. Reduced G-CSF administration, transfusions, and chemotherapy dose reductions/delays. | [4] [2] |
Table 2: Summary of Clinically Relevant Drug-Drug Interactions
| Interacting Drug | Interaction Effect & Magnitude | Clinical Recommendation |
|---|---|---|
| Metformin | ↑ Plasma exposure by 65.4% (AUC); ↓ Renal clearance. | Monitor for metformin-associated adverse effects; dose adjustment may be needed. |
| Rifampin (CYP3A4 Inducer) | ↓ this compound exposure by 17.3% (AUC). | No clinically meaningful impact; no dose adjustment required. |
| Itraconazole (CYP3A4 Inhibitor) | ↓ this compound exposure by 14.0% (AUC). | No clinically meaningful impact; no dose adjustment required. |
| Midazolam (CYP3A4 Substrate) | No significant change in midazolam exposure. | No interaction expected. |
| Topotecan | No significant effect on topotecan clearance. | No interaction expected. |
The following diagrams illustrate the hypothesized mechanism of this compound and the standardized administration workflow based on current clinical practice.
Diagram Title: Proposed Mechanism of this compound Myeloprotection
Diagram Title: Standardized this compound IV Administration Workflow
Based on the compiled evidence, here are the critical considerations for designing research protocols involving this compound:
The following table consolidates findings from multiple clinical studies on how trilaciclib reduces the need for supportive G-CSF interventions.
| Study Context / Population | G-CSF Usage (this compound) | G-CSF Usage (Control) | P-value / Significance | Source / Citation |
|---|---|---|---|---|
| Pooled Analysis of 3 Phase 2 RCTs (ES-SCLC) | 28.5% | 56.3% | p < 0.0001 | [1] |
| Real-World Study (ES-SCLC, 1st-line) | 31.1% | 74.4% | p < 0.001 | [2] |
| Occurrence of Severe Neutropenia (SN) | 11% | 53% | Significant reduction | [3] |
| Meta-Analysis (Occurrence of SN) | OR: 0.08; 95% CI: 0.04 to 0.15 | N/A | Statistically significant | [4] |
| Meta-Analysis (Duration of SN in Cycle 1) | Mean Difference: -3.19 days; 95% CI: -3.96 to -2.42 | N/A | Statistically significant | [4] |
Beyond reducing G-CSF use, this compound demonstrates multi-lineage myeloprotection. Clinical trials observed significant reductions in grade 3/4 anemia (15.6% vs. 30.0%) and thrombocytopenia (11.1% vs. 25.6%) in the this compound group compared to control [2]. This comprehensive protection also leads to fewer chemotherapy dose reductions and delays, allowing patients to receive more consistent treatment [3] [2].
For researchers aiming to replicate or build upon these findings, the core methodologies from the clinical trials are outlined below.
| Aspect | Protocol Details |
|---|---|
| Standard Administration | This compound is administered intravenously at a dose of 240 mg/m², infused over 30 minutes, within 4 hours prior to each chemotherapy session [3] [5]. |
| Common Chemotherapy Regimens | Studies in ES-SCLC used this compound with: • Etoposide/Carboplatin (E/P): this compound given prior to chemo on Days 1-3 of each cycle [6]. • Topotecan: Given prior to chemo on Days 1-5 [3]. | | G-CSF Usage Rules | In trials, primary prophylaxis with G-CSFs was prohibited in Cycle 1. In subsequent cycles, G-CSFs (both prophylactic and therapeutic) were permitted per standard guidelines [1]. | | Endpoint Assessment | G-CSF use was categorized as prophylactic, therapeutic, or other based on timing and the presence of a neutropenia event [1]. Key efficacy endpoints included the occurrence and duration of severe neutropenia (DSN) and the occurrence of febrile neutropenia (FN) [1] [4]. |
This compound's ability to reduce G-CSF use stems from its proactive mechanism of action, which differs from the reactive nature of growth factors. The following diagram illustrates its myeloprotective workflow.
Q: If my experiment shows neutropenia in the this compound group, what should I check? A: First, verify the timing of administration. This compound must be given within 4 hours before chemotherapy to be effective [5]. Second, confirm the dosing accuracy (240 mg/m²) [3]. Third, review the G-CSF administration rules in your protocol, as primary prophylaxis in cycle 1 was prohibited in pivotal trials to accurately assess the drug's effect [1].
Q: Does this compound compromise the efficacy of chemotherapy? A: No. Clinical evidence indicates that this compound does not interfere with the anti-tumor efficacy of chemotherapy. In studies, the Objective Response Rate (ORR) and Overall Survival (OS) were comparable between the this compound and control groups, with some studies even showing a significant improvement in Progression-Free Survival (PFS) for the this compound group [6] [2]. This is because SCLC cancer cells often lack functional retinoblastoma protein, making them unaffected by CDK4/6-mediated cell cycle arrest [1].
Q: Are the myeloprotective effects of this compound sustained over multiple chemotherapy cycles? A: Yes. Data pooled from clinical trials demonstrated that the benefits of this compound, including reduced rates of severe neutropenia and lower G-CSF use, were consistent and maintained across multiple treatment cycles (up to 4 cycles analyzed) [1] [3]. This indicates a cumulative protective effect on the bone marrow.
Q: Has this effect been observed outside of clinical trials? A: Yes. A 2025 real-world study conducted in China with 180 ES-SCLC patients confirmed the findings from randomized controlled trials. It reported a significant reduction in G-CSF usage (31.1% vs. 74.4%) and severe neutropenia in patients receiving this compound alongside first-line chemotherapy and immunotherapy [2].
The tables below summarize key efficacy and supportive care outcomes from a pooled analysis of phase II clinical trials in patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2].
Table 1: Incidence of Myelosuppressive Events
| Myelosuppressive Event | Trilaciclib + Chemotherapy | Chemotherapy Alone |
|---|---|---|
| Severe Neutropenia (SN) | 11% | 53% |
| Febrile Neutropenia (FN) | 1.9% (Pooled) | 6.7% (Pooled) [3] [2] |
| Anemia | 20.5% (Pooled) | 38.2% (Pooled) [3] |
| Thrombocytopenia | Information Not Specific | Information Not Specific |
Table 2: Utilization of Supportive Care Interventions
| Supportive Care Intervention | This compound + Chemotherapy | Chemotherapy Alone |
|---|---|---|
| Therapeutic G-CSF Administration | 37.0% | 53.5% [3] |
| RBC Transfusions | 19.8% | 29.9% [3] |
| Erythropoiesis-Stimulating Agents (ESAs) | 4.03% | 11.8% [3] |
| Dose Reductions (Carboplatin) | 2% | 25% [2] |
| Dose Reductions (Etoposide) | 6% | 26% [2] |
This compound is a first-in-class, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its mechanism and the core experimental workflow for evaluating its myeloprotective effects.
Mechanism Explanation: this compound is administered as a 30-minute intravenous infusion within 4 hours before chemotherapy [4] [5]. It acts as a competitive inhibitor of CDK4/6, which are enzymes crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound induces a transient, reversible G1 arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [6] [7]. This temporary halt in cell division shields the HSPCs from the cytotoxic effects of chemotherapy, which are most damaging to rapidly dividing cells. This proactive protection of the source of multiple blood cell lineages leads to the observed multilineage myeloprotection [3].
Q1: Does this compound compromise the efficacy of chemotherapy? A1: No. Across the phase II trials and a subsequent meta-analysis, key efficacy endpoints such as Overall Survival (OS), Progression-Free Survival (PFS), and Overall Response Rate (ORR) were comparable between the this compound and control groups, indicating no negative impact on the anti-tumor efficacy of the chemotherapy regimens [3].
Q2: What is the economic impact of using this compound? A2: A budget impact analysis from a US payer perspective projected that the acquisition cost of this compound is offset by significant reductions in costs associated with managing myelosuppressive adverse events (e.g., hospitalizations, G-CSF use, transfusions). The model estimated a net cost saving over a 5-year period [6].
Q3: Are there any concerns regarding the clinical evidence for this compound? A3: Yes, some researchers have raised concerns. The FDA approval was based on three relatively small phase II trials. While the primary endpoints were met, some experts argue that the clinical meaningfulness of the reduction in neutropenia duration and the therapy's impact on quality of life need further validation in larger, well-powered phase III trials [8].
What is the core mechanism by which this compound provides myeloprotection?
This compound is a short-acting, reversible cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its myeloprotective effect is not based on stimulating blood cell production, but on a proactive, transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [1].
The diagram below illustrates this protective mechanism.
What is the critical parameter for this compound administration to ensure maximum myeloprotection?
The single most important factor is administration timing. This compound must be given within 4 hours before the initiation of each chemotherapy session [4]. This ensures that HSPCs are in a protected state of G1 arrest at the moment chemotherapy is infused.
Detailed Clinical Protocol:
The following tables summarize key efficacy data from clinical studies, providing quantitative support for this compound's benefits.
Table 1: Myeloprotective Efficacy in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [3]
| Efficacy Endpoint | This compound Group (n=90) | Control Group (n=90) | P-value |
|---|---|---|---|
| Grade 3-4 Neutropenia | 17.7% | 65.6% | < 0.001 |
| Grade ≥3 Anemia | 15.6% | 30.0% | 0.021 |
| Grade ≥3 Thrombocytopenia | 11.1% | 25.6% | 0.012 |
| Febrile Neutropenia | Significantly Lower | Significantly Higher | < 0.01 |
| RBC Transfusions (on/after wk 5) | Significantly Lower | Significantly Higher | < 0.01 |
| G-CSF Usage | Significantly Lower | Significantly Higher | < 0.01 |
| Avg. Chemotherapy Cycles Completed | 5.3 ± 0.7 | 4.1 ± 1.9 | 0.037 |
Table 2: Pooled Analysis of Phase II Trials in ES-SCLC [1]
| Endpoint | This compound + Chemo (n=123) | Placebo + Chemo (n=119) | P-value |
|---|---|---|---|
| Severe Neutropenia in Cycle 1 | 11.4% | 52.9% | < 0.0001 |
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 |
| Incidence of Chemotherapy Dose Reductions | 2.8 per 100 cycles | 9.3 per 100 cycles | < 0.0001 |
FAQ: Despite administering this compound, we are observing higher-than-expected rates of myelosuppression in our study. What could be the cause?
FAQ: Does this compound compromise the anti-tumor efficacy of chemotherapy?
FAQ: Is the myeloprotection provided by this compound limited to specific blood cell lineages?
For researchers designing in vivo studies to evaluate this compound's myeloprotection, consider this workflow.
A 2024 real-world study of 180 patients with ES-SCLC included subgroup analysis for those with baseline brain metastases. The key findings are summarized below [1].
Table 1: Efficacy Outcomes in Patients with Baseline Brain Metastases
| Efficacy Outcome | Trilaciclib Group (with Brain Mets) | Control Group (with Brain Mets) | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Overall Survival (OS) | Shorter OS (vs. no brain mets) | Shorter OS (vs. no brain mets) | HR=2.196; P<0.001 |
| Progression-Free Survival (PFS) | Not specifically reported | Not specifically reported | Treatment with this compound was an independent predictor for improved PFS (HR=0.677; P=0.0075) |
Table 2: Myeloprotective Effects in the Overall Study Population
| Myeloprotection & Safety Metric | This compound Group | Control Group | P-value |
|---|---|---|---|
| Incidence of Grade 3-4 Neutropenia | 17.7% | 65.6% | P<0.001 |
| Incidence of Grade ≥3 Anemia | 15.6% | 30.0% | P=0.021 |
| Incidence of Grade ≥3 Thrombocytopenia | 11.1% | 25.6% | P=0.012 |
| Incidence of Febrile Neutropenia | Significantly lower | Higher | P<0.01 |
| Rate of Chemotherapy Dose Reduction | 8.9% (event rate: 2.8/100 cycles) | 30.3% (event rate: 9.3/100 cycles) | - |
For researchers designing clinical trials, here are the methodologies from the cited real-world study [1].
The following addresses common clinical questions based on the approved product information and clinical trial data [2] [3] [4].
1. What is the recommended dosing and administration schedule for this compound?
2. How should injection-site reactions be managed? In clinical trials, 21% of patients experienced injection-site reactions, including phlebitis and thrombophlebitis [2] [3].
3. Are there other important adverse reactions to monitor? Yes, based on clinical trials, the following should be monitored [2] [3] [4]:
The following diagram illustrates the proposed mechanism by which this compound protects hematopoietic stem and progenitor cells from chemotherapy damage [5].
To summarize the clinical implications for your research and development strategies:
The economic value of trilaciclib is a primary consideration for implementation. Research from a US payer perspective shows a favorable budget impact, whereas cost-effectiveness can vary by healthcare system.
The table below summarizes key findings from recent economic analyses.
| Study Perspective/Type | Key Findings | Source |
|---|---|---|
| US Payer (Budget Impact) | Cost-saving over 5 years; drug acquisition cost offset by reduced AE management and G-CSF use. | [1] |
| US Payer (Cost-Effectiveness) | Cost-effective; the Institute for Clinical and Economic Review (ICER) suggested a cost-effectiveness price benchmark of $430-$670 per vial. | [2] |
| Chinese Payer (Cost-Effectiveness) | Not cost-effective at current pricing within the Chinese healthcare system. | [3] |
This compound's value proposition is grounded in its ability to reduce the incidence and severity of chemotherapy-induced myelosuppression (CIM). A recent systematic review and meta-analysis provides robust evidence for its efficacy [4].
The table below summarizes the myeloprotective effects of this compound compared to placebo, as concluded by the meta-analysis.
| Outcome Measure | Effect of this compound (vs. Placebo) |
|---|---|
| Severe Neutropenia (SN) Incidence | Significantly reduced (Odds Ratio: 0.08) |
| Febrile Neutropenia (FN) Incidence | Significantly reduced (Odds Ratio: 0.22) |
| Duration of Severe Neutropenia in Cycle 1 | Significantly shortened (Mean Difference: -3.19 days) |
Beyond these outcomes, pooled analyses from clinical trials also demonstrate that this compound use leads to fewer chemotherapy dose reductions and delays, and reduced use of supportive care interventions like transfusions and growth factors [5]. This helps maintain chemotherapy dose intensity and improves the patient treatment experience.
For researchers and professionals planning implementation, understanding the clinical workflow and management of potential adverse reactions is crucial.
The established methodology for administering this compound is consistent across its clinical trials and prescribing information [6] [5] [7]:
While generally well-tolerated, the following adverse reactions require monitoring and have specific management protocols [6] [7]:
Challenge: High upfront drug cost.
Solution: Use budget impact models [1] to demonstrate long-term savings from reduced hospitalization, G-CSF use, and AE management. Engage hospital finance and pharmacy departments with this data.
Challenge: Logistical complexity of daily dosing.
Solution: Integrate this compound into standard chemotherapy order sets to ensure it is ordered correctly for each day of chemotherapy [5].
Challenge: Managing missed doses.
Protocol Guidance: If a dose of this compound is missed, discontinue chemotherapy for that day. Consider resuming both on the next scheduled day. If this compound is discontinued, wait 96 hours before resuming chemotherapy alone [6] [7].
Trilaciclib demonstrates a significant protective effect against CIM, which directly influences the need for chemotherapy dose reductions or delays. The data below summarizes key findings from clinical trials.
| Trial Population (Chemotherapy Regimen) | Key Efficacy Endpoints (this compound vs. Placebo) | Impact on Chemotherapy Dose Intensity |
|---|
| Pooled Analysis of 3 RCTs in ES-SCLC [1] | Significant reduction in: • Major Adverse Haematological Events (MAHE) • Febrile neutropenia • Prolonged severe neutropenia • RBC transfusions (from Week 5) • All-cause chemotherapy dose reductions | Directly supported by the significant reduction in all-cause chemotherapy dose reductions [1]. | | ES-SCLC (Platinum/Etoposide ± Atezolizumab) [2] | Significant reduction in: • Occurrence of severe neutropenia (1.9% vs 49.1%) • Duration of severe neutropenia in Cycle 1 (0 vs 4 days) | Lower rates of myelosuppression help maintain planned dose intensity and avoid delays [2]. | | ES-SCLC (Topotecan) [2] | Significant reduction in: • Rate of severe neutropenia (40.6% vs 75.9%) • Mean duration of severe neutropenia (2 vs 7 days) | Reduced haematological toxicity decreases the need for dose modifications [2]. | | Meta-analysis of 4 RCTs (SCLC and Breast Cancer) [3] | Significant reduction in: • Severe neutropenia (19.3% vs 42.2%) • Febrile neutropenia (3.22% vs 6.72%) • Use of G-CSFs and RBC transfusions | No negative impact on ORR, PFS, or OS, indicating chemotherapy efficacy was maintained without compromise [3]. |
This compound's ability to preserve RDI is rooted in its novel, transient mechanism of action, which differs from reactive supportive care agents.
Figure 1: Mechanism of this compound-induced myeloprotection. IV administration prior to chemotherapy transiently arrests HSPCs in the G1 phase, shielding them from damage and enabling faster hematopoietic recovery [4] [5].
For researchers designing studies to evaluate this compound's impact on RDI, the following protocols are recommended based on clinical trials.
When assessing the impact on RDI, capture both direct and supportive haematological endpoints:
Clinical evidence is strongest for extensive-stage Small Cell Lung Cancer (ES-SCLC) patients receiving myelosuppressive regimens like platinum/etoposide or topotecan [1] [2]. Research is also ongoing in other cancers, such as triple-negative breast cancer (TNBC) [7] [3].
Q1: What is the risk that this compound will protect tumor cells and reduce chemotherapy efficacy? A1: Preclinical and clinical data indicate this risk is low for certain cancers. Many aggressive tumors, including SCLC, often have dysregulated RB pathways, making their proliferation independent of CDK4/6 signaling. Therefore, this compound does not protect them from chemotherapy. Clinical trials consistently show that this compound does not negatively impact objective response rate (ORR), progression-free survival (PFS), or overall survival (OS) [5] [3].
Q2: Are there any specific drug administration incompatibilities? A2: Yes. Do not co-administer other drugs through the same IV line. An in-line filter (0.2 or 0.22 micron) is required, but it must not be made of polytetrafluorethylene (PTFE). After the infusion, the line should be flushed with at least 20 mL of sterile 0.9% sodium chloride or 5% dextrose [6].
Q3: How should dose-limiting toxicities of this compound itself be managed? A3: The prescribing information provides guidance for specific adverse reactions:
The table below summarizes real-world evidence and clinical trial data on how trilaciclib reduces healthcare resource utilization, including hospitalizations.
| Study / Data Source | Study Design & Population | Key Findings on Hospitalizations & Myelosuppression |
|---|
| Gajra et al. (2023 ASCO Quality Care) [1] [2] | Retrospective RWD (EMOL Health database); matched cohorts of ES-SCLC patients (this compound: n=77, Comparison: n=77). | • 51% reduction in odds of all-cause hospitalization (not statistically significant). • 70%, 90%, and 96% reduced odds of grade ≥3 myelosuppression in ≥1, ≥2, and 3 lineages, respectively (all statistically significant). | | Huang et al. (2023 ASCO Quality Care) [1] [2] | Retrospective RWD (Medicare & Inovalon claims); ES-SCLC patients (this compound: n=132, Non-trilaciclib: n=11,940). | • Lower all-cause hospitalization rate per patient per month (0.14 vs. 0.19; p<0.01). • Lower likelihood of hospitalization within 90 days of chemo initiation (21.2% vs. 32.1%; p<0.01). • 84.1% 6-month survival rate (this compound) vs. 72.3% (non-trilaciclib). | | Ferrarotto et al. (Pooled Analysis) [3] | Pooled data from 3 randomized, placebo-controlled Phase II trials (this compound: n=123, Placebo: n=119). | • Significantly fewer patients with hospitalizations due to chemo-induced myelosuppression or sepsis (4.1% vs. 13.6%; p=0.0088). | | Recent Real-World Study (2025) [4] | Single-center, retrospective study in China; matched ES-SCLC patients (this compound: n=90, Control: n=90). | • Significantly lower hospitalization rates due to myelosuppression in the this compound group (P<0.01). • Lower incidence of febrile neutropenia and reduced use of supportive care (G-CSF, transfusions). |
This compound reduces hospitalizations through a proactive, mechanism-based approach to protecting the bone marrow. The following diagram illustrates this causal pathway.
For scientists designing future studies, here are the core methodologies from the pivotal research.
Study Reference: Pooled Analysis of Three Phase II Trials (G1T28-02, G1T28-05, G1T28-03) [5] [3]
Study Reference: Real-World Retrospective Study (Gajra et al.) [1]
The table below summarizes efficacy data on trilaciclib's myeloprotective effects in clinical trials for metastatic cancers:
| Cancer Type | Trial Phase & Design | Chemotherapy Regimen | Key Myeloprotection Efficacy Findings | Impact on Survival |
|---|
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2] | Pooled analysis of three randomized, placebo-controlled Phase II trials [1] [2] | Platinum/etoposide or topotecan [1] | Significant reduction in Grade 3/4 hematologic events: 44.3% vs. 77.1% with placebo [2]. Fewer chemotherapy dose reductions: 9.2% vs. 30.8% with placebo [2]. | Comparable median overall survival (10.6 mos) to placebo [2]. | | Metastatic Triple-Negative Breast Cancer (mTNBC) [3] | Randomized, open-label Phase II trial [3] | Gemcitabine/Carboplatin (GCb) [3] | Primary endpoint (severe neutropenia) not significantly improved [3]. | Improved median Overall Survival: 19.8 months vs. 12.6 months with chemotherapy alone [3] [4]. | | Metastatic Colorectal Cancer (mCRC) [5] | Phase 3 PRESERVE 1 Trial (Randomized, double-blind, placebo-controlled); initial data expected [5] | FOLFOXIRI/Bevacizumab [5] | Evaluation of myelopreservation over first 12 cycles (24 weeks) is the primary endpoint [5]. | Overall Survival is a secondary endpoint; trial completed enrollment [5]. |
This compound is a first-in-class, short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1] [6]. Its core mechanism is transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [6].
Research in mTNBC suggests this compound's benefits may extend beyond myeloprotection to modulating the tumor immune microenvironment [3].
For researchers investigating immune mechanisms, the following workflow adapted from the mTNBC trial can serve as a guide [3]:
Q1: Does this compound compromise the efficacy of chemotherapy? A: No. In the pivotal trials for ES-SCLC, overall survival and progression-free survival were comparable between the this compound and placebo groups, indicating the anti-tumor effect of chemotherapy was not compromised [1] [2].
Q2: What are the key administration-related adverse events? A: Injection-site reactions (including phlebitis and thrombophlebitis) are common, occurring in 21% of patients. Most are low-grade, and management strategies include slowing the infusion, changing the diluent, or using central venous access [7]. Monitor for acute hypersensitivity reactions and interstitial lung disease [7].
Q3: How should a missed dose of this compound be handled? A: If a dose is missed, discontinue chemotherapy for that day. Consider resuming both this compound and chemotherapy on the next scheduled day. If this compound is permanently discontinued, wait at least 96 hours after the last dose before administering the next cycle of chemotherapy [7].
The table below summarizes the key myelosuppression outcomes and other clinical endpoints from the pooled analysis of three phase II trials involving patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2].
| Outcome Measure | Trilaciclib Group | Placebo Group | p-value |
|---|---|---|---|
| Severe Neutropenia (Cycle 1) | 11.4% (14/123) | 52.9% (63/119) | < 0.0001 |
| Duration of Severe Neutropenia (Cycle 1, mean days) | 0 | 4 | < 0.0001 |
| Grade 3/4 Anemia | Significantly fewer | - | - |
| Grade 3/4 Thrombocytopenia | Significantly fewer | - | - |
| RBC Transfusions | Significantly reduced | - | - |
| G-CSF Administration | 28.5% | 56.3% | < 0.0001 |
| Chemotherapy Dose Reductions (per 100 cycles) | 2.8 | 9.3 | < 0.0001 |
| Objective Response Rate (ORR) | 49.1% | 51.8% | Not Significant |
| Median Overall Survival (OS) | 10.6 months | 10.6 months | Not Significant |
The data in the table above comes from a specific set of clinical studies. Here are the detailed methodologies for the key experiments cited:
This compound's beneficial effects stem from its unique mechanism. It is a short-acting, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates how it protects bone marrow function.
This mechanism is cytoprotective. By temporarily arresting HSPCs in the G1 phase, this compound shields them from the cytotoxic effects of chemotherapy, which are most destructive during the DNA synthesis (S) phase. This preserves the bone marrow's regenerative capacity, leading to faster recovery of blood cell counts across multiple lineages (neutrophils, red blood cells, platelets) after each chemotherapy cycle [2] [3].
The data in the table below are from a 2025 real-world study involving 180 patients with ES-SCLC receiving first-line chemotherapy combined with immunotherapy. Patients were divided into a group that received this compound and a control group that did not [1] [2].
| Survival Metric | This compound Group | Control Group | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 6.7 months | 5.3 months | HR=0.677; 95% CI: 0.502-0.912; P=0.0075 [1] |
| 1-Year PFS Rate | 28.9% | Not reported | - |
| Median Overall Survival (OS) | 15.1 months | 12.8 months | P=0.0886 (not statistically significant) [1] |
| 1-Year OS Rate | 63.3% | Not reported | - |
| 2-Year OS Rate | 42.2% | Not reported | - |
| 3-Year OS Rate | 17.8% | 11.1% | - |
The data presented above were generated using the following methodology, which is critical for researchers to assess the validity and applicability of the results.
While this compound is approved for myelopreservation, recent research suggests it has a direct, synergistic antitumor effect when combined with immunotherapy, which may explain the observed PFS benefit. The diagram below illustrates this proposed mechanism.
The diagram shows how this compound reprograms the tumor immune microenvironment [3]:
| Study Type / Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
|---|
| Real-World Study (RWD) (ES-SCLC, 1L Chemo+Immuno) [1] [2] | This compound: 86.7% Control: 75.6% (P=0.057, not significant) | Median PFS: This compound: 6.7 months Control: 5.3 months (HR=0.677; P=0.0075) | Median OS: This compound: 15.1 months Control: 12.8 months (P=0.0886, not significant) | | Meta-Analysis of RCTs (SCLC & Breast Cancer) [3] | ORR was identical between the this compound and control groups. | No negative impact on PFS was observed. | No negative impact on OS was observed. |
The data in the table is supported by robust clinical trials and real-world analyses.
The findings above are derived from specific and rigorous study designs.
This compound's effects can be visualized through its dual mechanisms of action: direct myeloprotection and potential immunomodulation. The following diagram illustrates these pathways.
These properties make this compound a compelling candidate for combination therapy strategies aimed at improving both patient tolerability and treatment efficacy outcomes.
This compound (marketed as COSELA) represents a paradigm shift in supportive oncology care as the first and only therapy designed to proactively protect bone marrow from chemotherapy-induced damage. Approved by the US FDA in February 2021, it is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to platinum/etoposide-containing or topotecan-containing regimens [1] [2]. Unlike traditional reactive supportive care measures that address myelosuppression after it occurs, this compound employs a novel preventive approach that fundamentally differs from growth factor support strategies.
The drug's mechanism centers on its function as a transient CDK4/6 inhibitor that selectively and reversibly blocks cyclin-dependent kinases 4 and 6, key regulators of the G1 to S phase transition in the cell cycle [2] [3]. By administering this compound as a 30-minute intravenous infusion within 4 hours prior to chemotherapy, hematopoietic stem and progenitor cells (HSPCs) in the bone marrow are temporarily arrested in the G1 phase [3]. This strategic cell cycle arrest creates a protective window during chemotherapy exposure, shielding vulnerable dividing HSPCs from cytotoxic damage while not interfering with chemotherapy's effects on cancer cells [2]. This myeloprotective mechanism preserves multilineage hematopoiesis, reducing the incidence and severity of neutropenia, anemia, and thrombocytopenia commonly associated with intensive chemotherapy regimens [2] [4].
Figure 1: Mechanism of this compound Myeloprotection. This compound inhibits CDK4/6 activity, inducing transient G1 arrest in hematopoietic stem and progenitor cells (HSPCs), protecting them from chemotherapy-induced damage and reducing myelosuppression incidence.
The safety profile of this compound has been extensively characterized through integrated analyses of multiple clinical trials and real-world studies. According to pooled safety results from three randomized studies in patients with ES-SCLC, this compound demonstrates a manageable safety profile with most adverse reactions being mild to moderate in severity [1]. The integrated analysis revealed that serious adverse reactions occurred in 30% of patients receiving this compound, with the most frequent serious events including respiratory failure, hemorrhage, and thrombosis (each reported in >3% of patients) [1]. Importantly, only 9% of patients who received this compound required permanent discontinuation due to adverse reactions, indicating generally favorable tolerability in the extensively pretreated ES-SCLC population [1].
The most common adverse reactions (occurring in ≥10% of patients) associated with this compound when combined with chemotherapy include fatigue (34%), hypocalcemia (24%), hypokalemia (22%), hypophosphatemia (21%), increased aspartate aminotransferase (17%), headache (13%), and pneumonia (10%) [1]. Notably, the incidence of these events in this compound-treated patients was generally comparable to those receiving chemotherapy alone, suggesting that many of these adverse effects may be attributable to the underlying chemotherapy or disease process rather than specifically to this compound [1] [5]. A comprehensive meta-analysis of randomized controlled trials confirmed that other chemotherapy-induced adverse events and severe adverse events like diarrhea, fatigue, nausea, and vomiting were similar regardless of this compound administration [6] [7].
Table 1: Most Common Adverse Reactions (≥10%) in Patients Receiving this compound with Chemotherapy
| Adverse Reaction | This compound + Chemotherapy (N=122) | Chemotherapy Alone (N=118) |
|---|---|---|
| All Grades (%) | All Grades (%) | |
| Fatigue | 34.0 | 27.0 |
| Hypocalcemia | 24.0 | 21.0 |
| Hypokalemia | 22.0 | 18.0 |
| Hypophosphatemia | 21.0 | 16.0 |
| AST Increased | 17.0 | 14.0 |
| Headache | 13.0 | 9.0 |
| Pneumonia | 10.0 | 8.0 |
Data source: COSELA Integrated Safety Analysis [1]
Several specific adverse reactions warrant special attention when administering this compound. Injection site reactions, including phlebitis and thrombophlebitis, occurred in approximately 21% of patients according to expert analyses [5]. These reactions are characterized as chemical irritant effects rather than true allergic responses and typically resolve within one day [5]. Clinical management recommendations include ensuring adequate dilution of the drug, initial slow infusion rates, careful monitoring of peripheral IV sites, and rotation of administration sites between limbs to prevent recurrent irritation [5].
While hypersensitivity reactions were not commonly reported in clinical trials, this compound is contraindicated in patients with a history of serious hypersensitivity reactions to the drug [1]. Additionally, pulmonary events represent an area of clinical interest, with one case of interstitial lung disease reported among 240 patients in clinical trials [5]. Experts have noted that given the extensive pulmonary involvement typical in ES-SCLC patients and the known risk of pneumonitis with immunotherapy agents frequently co-administered with chemotherapy, the single reported case suggests a favorable pulmonary safety profile for this compound [5].
Table 2: Select Adverse Reactions with Higher Incidence (≥2%) with this compound vs. Control
| Adverse Reaction | This compound + Chemotherapy (N=122) | Chemotherapy Alone (N=118) | |----------------------|---------------------------------------:|------------------------------:| | | All Grades (%) | Grade ≥3 (%) | All Grades (%) | Grade ≥3 (%) | | Rash | 9.0 | <1.0 | 6.0 | 0.0 | | Infusion-related reaction | 8.0 | 0.0 | 2.0 | 0.0 | | Edema peripheral | 7.0 | 0.0 | 4.0 | <1.0 | | Abdominal pain upper | 7.0 | 0.0 | 3.0 | 0.0 | | Thrombosis | 7.0 | 3.0 | 2.0 | 2.0 | | Hyperglycemia | 6.0 | 2.0 | 3.0 | 0.0 |
AST = aspartate aminotransferase; Data source: COSELA Integrated Safety Analysis [1]
This compound demonstrates significant advantages in reducing chemotherapy-induced hematologic toxicity compared to standard supportive care approaches. A systematic review and meta-analysis of randomized controlled trials revealed that this compound substantially reduced the occurrence of severe neutropenia (SN) by 92% (OR: 0.08; 95% CI: 0.04 to 0.15) and febrile neutropenia (FN) by 78% (OR: 0.22; 95% CI: 0.08 to 0.59) compared to chemotherapy alone [4]. The duration of severe neutropenia (DSN) in cycle 1 was significantly shortened by approximately 3.2 days (mean difference: -3.19; 95% CI: -3.96 to -2.42) [4]. These findings confirm this compound's powerful myeloprotective effects and its potential to reduce serious infectious complications associated with intensive chemotherapy.
The protective effect of this compound extends across all major hematopoietic lineages. The same meta-analysis demonstrated significant reductions in the incidence of anemia (20.5% vs. 38.2%, OR = 0.38) and thrombocytopenia [6] [7]. A recent real-world study in China further validated these findings, showing that ES-SCLC patients receiving this compound with first-line chemotherapy combined with immunotherapy had dramatically lower incidence of grade 3-4 neutropenia (17.7% vs. 65.6%; P<0.001), anemia (15.6% vs. 30.0%; P=0.021), and thrombocytopenia (11.1% vs. 25.6%; P=0.012) compared to those receiving chemotherapy and immunotherapy without this compound [8]. This multilineage protection represents a significant advantage over lineage-specific supportive care agents like G-CSFs and ESAs.
The myeloprotective benefits of this compound translate into meaningful reductions in healthcare resource utilization and improvements in chemotherapy tolerance. A comprehensive meta-analysis demonstrated that the proportion of patients requiring therapeutic interventions was significantly lower in the this compound group compared to controls, including reduced use of erythropoiesis-stimulating agents (ESAs) (4.03% vs. 11.8%, OR = 0.31), granulocyte colony-stimulating factors (G-CSF) (37.0% vs. 53.5%, OR = 0.52), and RBC transfusions (19.8% vs. 29.9%, OR = 0.56) [6] [7]. These reductions in supportive care requirements indicate both clinical benefits for patients and potential economic advantages for healthcare systems.
Real-world evidence further corroborates these findings, demonstrating that this compound-treated patients had significantly lower cytopenia-related healthcare utilization compared to historical non-trilaciclib cohorts [2]. The Chinese real-world study reported that hospitalization rates due to myelosuppression were significantly lower in the this compound group compared to controls [8]. Additionally, this compound administration was associated with improved chemotherapy adherence, as evidenced by significantly lower rates of chemotherapy delay, dose adjustment, and interruption, with patients in the this compound group completing a greater number of treatment cycles on average (5.3±0.7 vs. 4.1±1.9; P=0.037) [8]. This enhanced ability to maintain planned chemotherapy dose intensity represents a crucial therapeutic advantage that may potentially translate into improved long-term outcomes.
Table 3: Myeloprotective Efficacy of this compound vs. Control from Meta-Analysis
| Parameter | This compound Group (%) | Control Group (%) | Odds Ratio | 95% CI |
|---|---|---|---|---|
| Severe Neutropenia (SN) | 19.3 | 42.2 | 0.31 | 0.17-0.56 |
| Febrile Neutropenia (FN) | 3.2 | 6.7 | 0.47 | 0.18-1.21 |
| Anemia | 20.5 | 38.2 | 0.38 | 0.21-0.68 |
| G-CSF Administration | 37.0 | 53.5 | 0.52 | 0.32-0.85 |
| RBC Transfusion | 19.8 | 29.9 | 0.56 | 0.33-0.96 |
| ESA Administration | 4.0 | 11.8 | 0.31 | 0.12-0.80 |
CI = confidence interval; G-CSF = granulocyte colony-stimulating factor; RBC = red blood cell; ESA = erythropoiesis-stimulating agent; Data source: Systematic review and meta-analysis of RCTs [6] [7]
The safety and efficacy profile of this compound is supported by evidence from multiple randomized controlled trials conducted across different geographic regions and clinical settings. Three pivotal randomized, double-blind, placebo-controlled phase II studies formed the basis for the initial FDA approval of this compound in ES-SCLC [1] [2]. These trials employed similar methodologies, randomizing patients to receive either this compound 240 mg/m² or placebo intravenously within 4 hours prior to chemotherapy on each day of chemotherapy administration [1]. The studies enrolled patients with ES-SCLC receiving either first-line platinum/etoposide combinations with or without immunotherapy, or later-line topotecan-containing regimens [1] [2]. The primary endpoints focused on myelosuppression-related parameters, with safety assessed through continuous monitoring of adverse events, laboratory parameters, physical examinations, and vital signs [1].
More recent real-world studies have employed retrospective designs to evaluate this compound's effectiveness in routine clinical practice. For example, a Chinese single-center retrospective study analyzed 180 newly diagnosed ES-SCLC patients who received first-line chemotherapy combined with immunotherapy, with 90 patients receiving this compound and 90 serving as controls [8]. This study design allowed for assessment of this compound's effects in broader patient populations, including those who might have been excluded from strict clinical trials due to age, performance status, or comorbidities. The real-world evidence generated from such studies provides complementary information to the rigorous but more selective randomized trial data, offering insights into this compound's performance in diverse clinical scenarios [2] [8].
Comprehensive safety assessment in this compound clinical trials followed standardized methodologies consistent with oncology drug development standards. Adverse events were collected continuously throughout the treatment period and for appropriate follow-up duration, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1]. Serious adverse events were defined according to regulatory standards and required immediate reporting to study sponsors and relevant ethics committees. Laboratory assessments including complete blood counts with differential, comprehensive metabolic panels, and other relevant parameters were performed at baseline and regularly throughout the treatment cycles to objectively quantify hematologic and non-hematologic toxicity [1].
Specialized immune monitoring in some trials employed advanced methodologies including flow cytometric analysis of peripheral blood samples to characterize effects on specific immune cell populations [3]. For instance, one trial in metastatic triple-negative breast cancer used intracellular cytokine staining and surface staining to assess changes in T-cell subsets and function following this compound administration [3]. Additionally, gene expression analyses using RNA sequencing of tumor samples provided insights into potential effects on the tumor immune microenvironment [3]. These sophisticated methodologies helped elucidate potential immune mechanisms underlying the clinical observations and demonstrated that this compound administration prior to chemotherapy enhanced T-cell effector function compared to chemotherapy alone [3].
Figure 2: Safety Assessment Methodology for this compound Clinical Evaluation. Diagram illustrates study designs, patient populations, and comprehensive safety monitoring approaches used to characterize this compound's safety profile across clinical trials and real-world studies.
The comprehensive safety data demonstrate that this compound presents a favorable risk-benefit profile for its indicated use in ES-SCLC patients receiving myelosuppressive chemotherapy regimens. While the drug is associated with certain adverse effects such as fatigue, electrolyte abnormalities, and injection site reactions, these are generally manageable and offset by substantial reductions in chemotherapy-induced hematologic toxicity [1] [5]. The observed reductions in multilineage myelosuppression and consequent decreases in supportive care requirements represent significant clinical benefits that can potentially improve patients' quality of life during chemotherapy [6] [8] [4]. Additionally, the potential for improved chemotherapy tolerance with fewer dose reductions, delays, or interruptions may help maintain treatment intensity and optimize anticancer efficacy [8].
An important consideration in the risk-benefit assessment is the consistent finding across multiple studies that this compound does not negatively impact the efficacy of chemotherapy. Meta-analyses of randomized trials have confirmed that objective response rates, overall survival, and progression-free survival were comparable between patients receiving this compound plus chemotherapy and those receiving chemotherapy alone [6] [7]. In fact, some real-world studies have suggested potential survival benefits, with one retrospective analysis reporting significantly longer median progression-free survival in the this compound group (6.7 months vs. 5.3 months; HR=0.677; P=0.0075) and a trend toward improved overall survival (15.1 months vs. 12.8 months; P=0.0886) [8]. These efficacy preservation findings are crucial for establishing this compound's value proposition as a supportive care agent that provides myeloprotection without compromising anticancer treatment outcomes.
Optimal management of this compound therapy involves proactive monitoring and timely intervention for expected adverse reactions. For injection site reactions, which occur in approximately 21% of patients, recommended strategies include ensuring proper intravenous access, adequate dilution of the drug, initial slow infusion rates, and rotation of peripheral administration sites between limbs [5]. If injection site reactions occur during administration, temporarily stopping the infusion and flushing the line with normal saline may help resolve the irritation before resuming at a slower rate [5]. Electrolyte abnormalities including hypocalcemia, hypokalemia, and hypophosphatemia should be monitored through regular laboratory assessment, with appropriate supplementation implemented when clinically significant deviations occur [1].
The management of patients receiving this compound should also include vigilance for rare but serious events. Although pulmonary toxicity was reported in only one patient among 240 in clinical trials, healthcare providers should monitor for signs and symptoms of interstitial lung disease, particularly in patients receiving concurrent immunotherapy which carries its own risk of pneumonitis [5]. Similarly, while thrombosis was reported at a relatively low incidence (7% in this compound group vs. 2% in control), appropriate thromboprophylaxis should be considered in high-risk patients [1]. The generally favorable safety profile of this compound, coupled with these management strategies, supports its integration into routine clinical practice for appropriate patient populations receiving myelosuppressive chemotherapy regimens for ES-SCLC.
Despite the robust evidence supporting this compound's safety and efficacy, several important research questions remain unanswered. Future studies should further explore the potential immunomodulatory effects of this compound suggested by preclinical models and subgroup analyses from clinical trials [3]. The observation of enhanced T-cell activation and altered immune cell populations in patients receiving this compound warrants investigation into potential synergistic effects with immunotherapy agents [3]. Additionally, more extensive real-world evidence collection across diverse patient populations and healthcare settings would help refine our understanding of this compound's safety profile in clinical practice environments beyond controlled trials [2] [8].
The table below summarizes key clinical findings from recent studies on this compound's effectiveness in preventing chemotherapy-induced myelosuppression.
| Study Type & Population | Key Myeloprotection Findings (this compound vs Control) | Impact on Chemotherapy Delivery | Survival Outcomes |
|---|
| Real-World Study (RWS): ES-SCLC with chemo-immunotherapy (n=180) [1] [2] [3] | • Grade 3-4 Neutropenia: 17.7% vs 65.6% (P<0.001) [1] • Grade ≥3 Anemia: 15.6% vs 30.0% (P=0.021) [1] • Grade ≥3 Thrombocytopenia: 11.1% vs 25.6% (P=0.012) [1] • Febrile Neutropenia: Significantly lower (P<0.01) [1] | • Fewer delays/adjustments: Significantly lower rates (P<0.01) [1] • More cycles completed: 5.3 vs 4.1 on average (P=0.037) [1] | • PFS: Median 6.7 vs 5.3 months (HR=0.677; P=0.0075) [1] • OS: Median 15.1 vs 12.8 months (P=0.0886, NS) [1] | | Systematic Review/Meta-Analysis: RCTs in SCLC and TNBC (4 trials, n=345) [4] | • Severe Neutropenia (SN): 19.3% vs 42.2% (OR=0.31) [4] • Febrile Neutropenia (FN): 3.22% vs 6.72% (OR=0.47) [4] • Therapeutic G-CSF use: 37.0% vs 53.5% (OR=0.52) [4] | • RBC Transfusions: 19.8% vs 29.9% (OR=0.56) [4] | • ORR & OS: Identical to control; no negative impact on antitumor efficacy [4] | | Real-World Study (RWS): Esophageal Cancer (n=81) [5] | • Grade III/IV Neutropenia (Primary vs Secondary prevention): 8.2% vs 28.1% (P=0.017) [5] • Overall Myelosuppression (Primary vs Secondary prevention): 79.6% vs 96.9% [5] | Information not specified in this study. | • Efficacy (ORR): No significant difference between groups (P>0.05) [5] |
For research professionals, here are the experimental designs and assessment methods used in the cited studies.
This compound's myeloprotection effect is achieved through the transient and reversible inhibition of CDK4/6 in hematopoietic stem and progenitor cells (HSPCs). The following diagram illustrates this mechanism.
The collective data underscores several critical points for drug development and clinical practice.
The use of trilaciclib is fundamentally tied to the treatment paradigm and goals for ES-SCLC, which differ from those for LS-SCLC. The table below summarizes the key distinctions.
| Feature | Extensive-Stage (ES-SCLC) | Limited-Stage (LS-SCLC) |
|---|---|---|
| Definition | Cancer has metastasized beyond one lung to other body parts [1]. | Cancer is contained to one part of the chest [1]. |
| Primary Treatment Goal | Disease control, symptom palliation, and prolonging survival [2]. | Curative intent [2]. |
| Standard First-Line Treatment | Chemotherapy (Carboplatin/Cisplatin + Etoposide) + Immunotherapy (Atezolizumab/Durvalumab) [2] [3]. | Concurrent Chemotherapy and Radiation therapy [1] [2]. |
| Role of this compound | Myelopreservation: Administered before chemotherapy to protect bone marrow from damage [4] [5] [6]. | No established role; not mentioned in current treatment guidelines or studies for LS-SCLC [1] [2]. |
The core rationale lies in this compound's mechanism of action. It is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that temporarily arrests the cell cycle of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. This "resting" state protects them from the damaging effects of chemotherapy, a concept known as myelopreservation [5] [7] [6].
Crucially, SCLC tumors often have an inactivated retinoblastoma (Rb) protein pathway, which makes their replication independent of CDK4/6 signaling. Therefore, this compound protects healthy bone marrow cells without interfering with the anti-tumor efficacy of chemotherapy [5]. In LS-SCLC, where treatment is aggressive with curative intent and often involves concurrent chemoradiation, the potential risk of any theoretical interference with radiation efficacy or the need for maximum chemotherapy intensity at all cycles likely explains the absence of this compound from treatment protocols.
The following table summarizes key quantitative findings on this compound's benefits from recent real-world studies and a meta-analysis. The comparators are standard chemotherapy (CT) or chemo-immunotherapy (CIT) without this compound.
| Outcome Measure | This compound + CIT/CT | Comparator (CIT/CT alone) | P-value / Effect Size | Source (Study Type) |
|---|---|---|---|---|
| Incidence of Severe Neutropenia (SN) | 3% | 18% | p=0.015 [4] | Quasi-exp. Study (n=78) [4] [5] |
| 17.7% | 65.6% | p<0.001 [6] | Real-World Study (n=180) [6] | |
| Odds Ratio for SN (Meta-Analysis) | OR: 0.08 | (95% CI: 0.04 to 0.15) | N/A [7] | Systematic Review & Meta-Analysis [7] |
| Grade 3-4 Anemia | 6% | 25% | p=0.03 [4] | Quasi-exp. Study (n=78) [4] [5] |
| 15.6% | 30.0% | p=0.021 [6] | Real-World Study (n=180) [6] | |
| Grade 3-4 Thrombocytopenia | 0% | 11% | p=0.045 [4] | Quasi-exp. Study (n=78) [4] [5] |
| 11.1% | 25.6% | p=0.012 [6] | Real-World Study (n=180) [6] | |
| Red Blood Cell Transfusion | 3% | 23% | p=0.02 [4] | Quasi-exp. Study (n=78) [4] [5] |
| Febrile Neutropenia (FN) | Significantly lower | p<0.01 [6] | Real-World Study (n=180) [6] | |
| Odds Ratio for FN (Meta-Analysis) | OR: 0.22 | (95% CI: 0.08 to 0.59) | N/A [7] | Systematic Review & Meta-Analysis [7] |
| Impact on Chemotherapy | Fewer delays/reductions; More cycles completed [6] | Real-World Study (n=180) [6] | ||
| Progression-Free Survival (PFS) | median 6.7 mos | median 5.3 mos | HR=0.68; p=0.0075 [6] | Real-World Study (n=180) [6] |
| Overall Survival (OS) | No significant difference observed | p=0.0886 [6] | Real-World Study (n=180) [6] |
To evaluate the evidence, understanding the methodology of the key studies is critical.
Study Design for [4] & [5]: A single-center, quasi-experimental study.
Study Design for [6]: A single-center, retrospective real-world study.
Meta-Analysis Protocol for [7]: A systematic review and meta-analysis with Trial Sequential Analysis (TSA).
The following diagram illustrates the signaling pathway through which this compound exerts its protective effect on hematopoietic stem and progenitor cells (HSPCs).
The following tables summarize key findings from recent real-world studies and clinical trials, highlighting this compound's impact on reducing myelosuppression and its associated outcomes.
Table 1: Myeloprotective Efficacy in Real-World Studies
| Cancer Type | Study Design & Population | Key Efficacy Findings on Myelosuppression | Impact on Treatment Adherence |
|---|
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2] | • 180 patients; this compound + Chemo-Immunotherapy (n=90) vs. Control (n=90) • Retrospective, real-world | • Grade 3/4 Neutropenia: 17.7% vs. 65.6% (P<0.001) • Grade ≥3 Anemia: 15.6% vs. 30.0% (P=0.021) • Grade ≥3 Thrombocytopenia: 11.1% vs. 25.6% (P=0.012) • Lower rates of febrile neutropenia and supportive care use (G-CSF) | • Fewer chemotherapy delays, dose adjustments, or interruptions • Higher average cycles completed: 5.3 vs. 4.1 (P=0.037) | | Esophageal Squamous Cell Carcinoma [3] | • 81 patients; Primary Prevention (PP, n=49) vs. Secondary Prevention (SP, n=32) • Retrospective, real-world | • Any Grade Myelosuppression: 79.6% (PP) vs. 96.9% (SP) • Grade ≥3 Myelosuppression: 8.2% (PP) vs. 37.6% (SP) (P<0.05) • Grade 3/4 Neutropenia: 8.2% (PP) vs. 28.1% (SP) (P=0.017) | • Primary prevention (starting from cycle 1) provided superior protection against severe leukopenia and neutropenia |
Table 2: Survival Outcomes and Antitumor Efficacy
| Cancer Type | Progression-Free Survival (PFS) | Overall Survival (OS) | Antitumor Efficacy (Objective Response Rate - ORR) |
|---|
| ES-SCLC [1] [2] | • Median PFS: 6.7 months (this compound) vs. 5.3 months (Control) • Hazard Ratio (HR): 0.677 (P=0.0075) • Treatment with this compound was an independent predictor for improved PFS | • Median OS: 15.1 months (this compound) vs. 12.8 months (Control) (P=0.0886, NS) • 3-year OS Rate: 17.8% (this compound) vs. 11.1% (Control) | • ORR: 86.7% (this compound) vs. 75.6% (Control) (P=0.057, NS) | | Esophageal Cancer [3] | Not specifically reported | Non-hematological toxicities and efficacy outcomes were similar between Primary and Secondary Prevention groups (P>0.05) | Not specifically reported |
This compound is a short-acting, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective mechanism is distinct from reactive supportive care agents, as it acts preventatively by inducing a transient G1 arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [3] [1]. The following diagram illustrates this process and contrasts it with the mechanism of chemotherapy-induced damage.
This preventive mechanism helps maintain healthier bone marrow function, which translates into the clinical benefits observed in the tables above, such as reduced severe neutropenia and better chemotherapy adherence [3] [1] [2].
To ensure reproducibility and critical appraisal, here are the detailed methodologies from the cited real-world studies.
Study Design and Population [3] [1] [2]:
Treatment Regimen [3]:
Primary Endpoints and Assessment [3] [1] [2]:
Statistical Analysis [3] [1] [2]: